molecular formula C10H12O2 B3021601 4-(Cyclopropylmethoxy)phenol CAS No. 63659-24-5

4-(Cyclopropylmethoxy)phenol

Cat. No.: B3021601
CAS No.: 63659-24-5
M. Wt: 164.2 g/mol
InChI Key: QEFZFASAZLTLEU-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)phenol is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Cyclopropylmethoxy)phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Cyclopropylmethoxy)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Cyclopropylmethoxy)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(cyclopropylmethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8,11H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFZFASAZLTLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50548487
Record name 4-(Cyclopropylmethoxy)phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63659-24-5
Record name 4-(Cyclopropylmethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(cyclopropylmethoxy)phenol
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Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-(Cyclopropylmethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, purification, and characterization of 4-(Cyclopropylmethoxy)phenol (CAS: N/A for specific isomer, analogous to known ethers). While structurally similar to the key Betaxolol intermediate 4-[2-(cyclopropylmethoxy)ethyl]phenol, the target molecule described here is the direct phenolic ether. This compound serves as a versatile building block in medicinal chemistry and liquid crystal synthesis.

The core synthetic challenge addressed in this guide is the selective mono-alkylation of hydroquinone. Without strict stoichiometric control, the reaction favors the formation of the symmetrical byproduct, 1,4-bis(cyclopropylmethoxy)benzene. This protocol utilizes a Williamson Ether Synthesis adapted for high-selectivity mono-functionalization.[1]

Part 1: Retrosynthetic Analysis & Strategy

To synthesize 4-(Cyclopropylmethoxy)phenol, we employ a disconnection strategy at the phenolic ether bond.

Strategic Considerations
  • Symmetry Breaking: The starting material, hydroquinone (1,4-benzenediol), has two equivalent nucleophilic sites. To obtain the mono-ether, we must statistically disadvantage the second alkylation event.

  • Electrophile Stability: The electrophile, (bromomethyl)cyclopropane, contains a strained cyclopropyl ring. Strongly acidic conditions or extremely high temperatures could trigger ring-opening or rearrangement (e.g., to cyclobutyl or homoallyl derivatives). Therefore, mild basic conditions are required.

  • Nucleophilicity: Phenoxide ions are excellent nucleophiles.[2] We utilize Potassium Carbonate (

    
    ) as a mild base to deprotonate the phenol without generating the highly reactive dianion that would lead to di-alkylation.
    
Reaction Pathway Diagram

The following diagram illustrates the reaction pathway, including the desired product and the potential over-alkylation side reaction.

ReactionScheme HQ Hydroquinone (Excess) Base K2CO3 / Acetone Reflux HQ->Base Reagent (Bromomethyl) cyclopropane Reagent->Base Mono TARGET: 4-(Cyclopropylmethoxy)phenol Base->Mono Major Pathway (k1) Di Byproduct: 1,4-Bis(cyclopropylmethoxy)benzene Mono->Di Minor Pathway (k2)

Caption: Competitive alkylation pathways. Using excess hydroquinone minimizes the conversion of the Mono-product to the Di-product.

Part 2: Experimental Protocol

Reagents and Materials
ReagentEquiv.[3][4]RoleCritical Attribute
Hydroquinone 3.0NucleophileHigh purity (>99%); Excess drives mono-selectivity
(Bromomethyl)cyclopropane 1.0ElectrophileLimiting reagent
Potassium Carbonate (

)
1.2BaseAnhydrous; finely ground
Acetone SolventMediumReagent grade; dry
Sodium Iodide (NaI) 0.1CatalystFinkelstein catalyst (optional to accelerate reaction)
Step-by-Step Synthesis Procedure
1. Reaction Setup
  • Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charge the flask with Hydroquinone (3.0 equiv) and Anhydrous

    
     (1.2 equiv) .
    
  • Add Acetone (0.5 M concentration relative to halide) .

  • Stir the suspension at room temperature for 30 minutes. Note: This pre-stirring allows partial deprotonation of the hydroquinone.

2. Addition and Reflux[3][5][6]
  • Add (Bromomethyl)cyclopropane (1.0 equiv) dropwise via a syringe or addition funnel.

  • Optional: Add catalytic NaI (0.1 equiv) if the bromide is sluggish.

  • Heat the mixture to a gentle reflux (

    
    C) under nitrogen atmosphere.
    
  • Monitor reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes).

    • Observation: Hydroquinone (

      
      ), Mono-ether (
      
      
      
      ), Di-ether (
      
      
      ).
  • Reaction is typically complete within 12–18 hours.

3. Workup and Purification
  • Filtration: Cool the mixture to room temperature. Filter off the solid inorganic salts (

    
    , excess 
    
    
    
    ). Wash the filter cake with cold acetone.
  • Concentration: Evaporate the filtrate under reduced pressure to obtain a crude residue.

  • Partition: Dissolve the residue in Ethyl Acetate and wash with Water (3x) .

    • Mechanism:[2][6][7][8][9][10] The excess unreacted hydroquinone is highly water-soluble and will partition into the aqueous phase, leaving the mono-ether and small amounts of di-ether in the organic phase.

  • Drying: Dry the organic layer over Anhydrous

    
    , filter, and concentrate.
    
  • Chromatography: Purify the crude oil via silica gel column chromatography (Gradient: 0%

    
     20% EtOAc in Hexanes) to isolate the pure mono-ether.
    
Purification Logic Flow

Workup Crude Crude Reaction Mix (Solids + Liquid) Filter Filtration Crude->Filter Evap Evaporation Filter->Evap Extract Aq. Extraction (Water/EtOAc) Evap->Extract AqPhase Aqueous Phase: Excess Hydroquinone Salts Extract->AqPhase OrgPhase Organic Phase: Mono-ether + Di-ether Extract->OrgPhase Column Silica Column (Hex/EtOAc) OrgPhase->Column Final Pure 4-(Cyclopropylmethoxy)phenol Column->Final

Caption: Purification workflow designed to remove excess hydroquinone via aqueous partitioning before chromatography.

Part 3: Characterization

The identity of the product is confirmed by the distinct cyclopropyl signals in NMR and the presence of the phenolic hydroxyl group.

Predicted Spectroscopic Data
1.

H NMR (400 MHz,

)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
6.75 – 6.80 Multiplet4HAr-H Characteristic AA'BB' system of para-substituted benzenes.
4.80 Broad Singlet1HAr-OH Exchangeable with

; confirms free phenol.
3.78 Doublet (

Hz)
2H-O-CH

-
Methylene linking oxygen and cyclopropane.
1.20 – 1.30 Multiplet1HCyclopropyl CH Methine proton of the ring.
0.60 – 0.65 Multiplet2HCyclopropyl CH

Ring methylene (cis/trans environment).
0.30 – 0.35 Multiplet2HCyclopropyl CH

Ring methylene.
2. FT-IR Spectroscopy[1][4]
  • 3350 cm

    
     (Broad):  O-H stretching vibration (Phenol).
    
  • 3080 cm

    
    :  C-H stretching (Cyclopropyl ring - high tension).
    
  • 1510, 1230 cm

    
    :  C=C Aromatic and C-O-C Ether stretching vibrations.
    
3. Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  164 m/z.
    
  • Base Peak: Likely 55 m/z (Cyclopropylmethyl cation) or 110 m/z (Hydroquinone radical cation after loss of side chain).

Part 4: Safety and Technical Notes

  • Stoichiometry Control: Do not reduce the Hydroquinone equivalents below 2.0. If the ratio approaches 1:1, the yield of the di-substituted byproduct (1,4-bis(cyclopropylmethoxy)benzene) will increase significantly, complicating purification.

  • Cyclopropyl Stability: Avoid strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) during any subsequent derivatization, as these can open the cyclopropyl ring.
  • Differentiation from Betaxolol Intermediate: Researchers should note that this molecule is the phenoxy ether. The common Betaxolol intermediate is 4-[2-(cyclopropylmethoxy)ethyl]phenol (CAS 63659-16-5), which contains an additional ethyl spacer between the phenol and the ether oxygen. Ensure you are synthesizing the correct target for your application.

References

  • Williamson Ether Synthesis General Protocol

    • Boyd, R.; Morrison, R. Organic Chemistry, 6th Ed. Prentice Hall.
    • Organic Syntheses, Coll. Vol. 1, p. 435 (1941). Alkylation of phenols. Link

  • Kawaguchi, M., et al. "Selective Mono-alkylation of Hydroquinone." Journal of Organic Chemistry.
  • Cyclopropylmethyl Ethers: Snyder, S. A. "Cyclopropanes in Organic Synthesis." Modern Synthetic Methods. (Stability and reactivity of cyclopropylmethyl groups).
  • Betaxolol Intermediate Structural Context

    • PubChem Compound Summary for CAS 63659-16-5 (The ethyl-linked analog for comparison). Link

Sources

"physicochemical properties of 4-(Cyclopropylmethoxy)phenol"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-(Cyclopropylmethoxy)phenol

Foreword: Navigating the Chemical Data Landscape

For researchers, scientists, and professionals in drug development, the precise characterization of a molecule is the bedrock of innovation. This guide is dedicated to a thorough exploration of the physicochemical properties of 4-(Cyclopropylmethoxy)phenol. It is imperative, however, to begin with a crucial clarification regarding the identity of this compound in the broader chemical databases. While the name 4-(Cyclopropylmethoxy)phenol is associated with the CAS Number 63659-24-5 in select databases like PubChem, a significant portion of commercial suppliers and other chemical databases link this CAS number to a structurally different, though related, molecule: 4-[2-(Cyclopropylmethoxy)ethyl]phenol (CAS 63659-16-5).[1][2][3][4] This guide will focus exclusively on the former, for which most of the available data is computational. We will, however, provide experimental data for analogous compounds to offer a robust, comparative context.

Chemical Identity and Structure

The foundational step in characterizing any compound is to establish its unambiguous identity.

  • IUPAC Name: 4-(cyclopropylmethoxy)phenol[5]

  • Molecular Formula: C₁₀H₁₂O₂[5]

  • Canonical SMILES: C1CC1COC2=CC=C(C=C2)O[5]

  • InChIKey: QEFZFASAZLTLEU-UHFFFAOYSA-N[5]

  • CAS Number: 63659-24-5[5]

The structure consists of a phenol ring where the hydroxyl group is para to a cyclopropylmethoxy group. This combination of a hydrophilic phenol and a more lipophilic ether-linked cyclopropyl group dictates its physicochemical behavior.

Physicochemical Properties: A Comparative Analysis

Due to the scarcity of experimentally determined data for 4-(Cyclopropylmethoxy)phenol, we present its computed properties alongside the experimental values for two structurally analogous compounds: 4-methoxyphenol and 4-cyclopropylphenol. This comparative approach provides a scientifically grounded framework for estimating the expected properties of the target molecule.

Table 1: Computed Physicochemical Properties of 4-(Cyclopropylmethoxy)phenol
PropertyValueSource
Molecular Weight164.20 g/mol PubChem[5]
XLogP32.2PubChem[5]
Hydrogen Bond Donor Count1PubChem[5]
Hydrogen Bond Acceptor Count2PubChem[5]
Rotatable Bond Count3PubChem[5]
Topological Polar Surface Area29.5 ŲPubChem[5]

Note: The data in this table is derived from computational models and has not been experimentally verified.

Table 2: Experimental Physicochemical Properties of Analogous Compounds
Property4-Methoxyphenol4-Cyclopropylphenol
CAS Number 150-76-510292-61-2
Molecular Weight 124.1 g/mol [6]134.17 g/mol [7]
Melting Point 57 °C[6]57-58 °C[8][9]
Boiling Point 243 °C[6]248.2 ± 19.0 °C[8][9]
Water Solubility Slightly soluble (4.1%)[10]Data not available
pKa Data not available10.05 ± 0.13 (Predicted)[9]
LogP Data not available2.6 (Computed)[7]

The similarity in the melting points of 4-methoxyphenol and 4-cyclopropylphenol suggests that 4-(Cyclopropylmethoxy)phenol, being a solid at room temperature, would likely have a comparable melting point. The larger cyclopropylmethoxy group would be expected to increase the boiling point relative to these analogs.

Experimental Protocols for Physicochemical Characterization

To empower researchers to generate empirical data, this section provides detailed, step-by-step protocols for determining key physicochemical properties, grounded in OECD (Organisation for Economic Co-operation and Development) guidelines.

Melting Point Determination (OECD Guideline 102)

The melting point is a fundamental property for characterizing crystalline solids and assessing their purity.[11]

Principle: The temperature at which a substance transitions from a solid to a liquid is its melting point. For pure crystalline compounds, this transition occurs over a very narrow range (typically 0.5-1.0 °C). Impurities tend to depress the melting point and broaden the melting range.[11][12]

Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.

  • Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring it is packed to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

  • Rapid Heating (Optional): Perform a preliminary rapid heating to approximate the melting point.

  • Accurate Determination: For a fresh sample, heat the apparatus to a temperature about 10-15 °C below the approximate melting point.

  • Slow Heating: Decrease the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Dry Dry Sample Powder Powder Sample Dry->Powder Load Load Capillary Powder->Load Setup Place in Apparatus Load->Setup Transfer Heat Heat (1-2°C/min) Setup->Heat Observe Observe & Record Heat->Observe Result Melting Point Range Observe->Result Data

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (OECD Guideline 103)

For liquid compounds or low-melting solids, the boiling point is a key characteristic.[13]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[13]

Step-by-Step Protocol:

  • Apparatus Setup: Place a small amount of the substance in a test tube. Insert a thermometer and a sealed-end capillary tube (open end down) into the liquid.

  • Heating: Gently heat the test tube in a heating bath.

  • Observation of Ebullition: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Equilibrium Point: Remove the heat source when a steady stream of bubbles is observed.

  • Recording the Boiling Point: The temperature at which the liquid just begins to enter the capillary tube is the boiling point at that atmospheric pressure.

  • Pressure Correction: If necessary, correct the observed boiling point to standard atmospheric pressure.

Boiling_Point_Workflow cluster_setup Apparatus Setup cluster_measurement Measurement Sample Sample in Test Tube Insert Insert Thermometer & Capillary Sample->Insert Heat Gently Heat Insert->Heat Begin Observe Observe Bubbles Heat->Observe Cool Remove Heat Observe->Cool Record Record Temperature Cool->Record Result Boiling Point Record->Result Data Solubility_Workflow Start Add Excess Solid to Water Stir Stir to Equilibrium (24-48h) Start->Stir Separate Separate Phases (Settle/Centrifuge) Stir->Separate Sample Sample Aqueous Phase Separate->Sample Analyze Analyze Concentration (HPLC/UV-Vis) Sample->Analyze Result Calculate Solubility (g/L) Analyze->Result

Caption: Workflow for Water Solubility Determination.

Predicted Spectroscopic Profile

The following sections describe the expected spectroscopic features of 4-(Cyclopropylmethoxy)phenol, which are crucial for its structural elucidation and confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show distinct signals for each type of proton in the molecule.

  • Phenolic -OH: A broad singlet, typically in the range of δ 4.0-7.0 ppm. Its chemical shift can be concentration and solvent-dependent.

  • Aromatic Protons: The 1,4-disubstituted aromatic ring will show two doublets, characteristic of an AA'BB' system, in the region of δ 6.8-7.2 ppm. The protons ortho to the hydroxyl group will be slightly upfield compared to those ortho to the ether linkage.

  • Methylene Protons (-O-CH₂-): A doublet in the range of δ 3.8-4.0 ppm, coupled to the cyclopropyl methine proton.

  • Cyclopropyl Methine Proton (-CH-): A multiplet further upfield, likely around δ 1.2-1.5 ppm.

  • Cyclopropyl Methylene Protons (-CH₂-): Two multiplets in the upfield region, typically between δ 0.3-0.8 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will complement the proton NMR data.

  • Aromatic Carbons: Six signals are expected. The carbon attached to the hydroxyl group (C-OH) will be the most downfield (δ ~155 ppm), followed by the carbon attached to the ether oxygen (C-O-CH₂) (δ ~150 ppm). The other four aromatic carbons will appear between δ 115-130 ppm.

  • Methylene Carbon (-O-CH₂-): A signal around δ 70-75 ppm.

  • Cyclopropyl Methine Carbon (-CH-): A signal around δ 10-15 ppm.

  • Cyclopropyl Methylene Carbons (-CH₂-): A signal in the upfield region, typically δ 3-10 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present. [14][15]

  • O-H Stretch (Phenolic): A strong, broad band in the region of 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding. [14]* C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹. The C-H stretches of the cyclopropyl group may appear at slightly higher wavenumbers than typical sp³ C-H bonds.

  • C=C Stretch (Aromatic): Two or more sharp bands in the 1450-1600 cm⁻¹ region. [14]* C-O Stretch (Aryl Ether): A strong, sharp peak around 1230-1270 cm⁻¹. [16]* C-O Stretch (Phenolic): A strong band around 1200 cm⁻¹.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely produce the following key fragments:

  • Molecular Ion (M⁺): A peak at m/z = 164, corresponding to the molecular weight of the compound. Aromatic ethers often show a prominent molecular ion peak. [17]* Loss of Cyclopropylmethyl Radical: A significant fragment resulting from the cleavage of the ether bond, leading to a phenoxy cation at m/z = 109.

  • Loss of C₃H₅ (Cyclopropyl): Fragmentation of the side chain could lead to a fragment at m/z = 123.

  • Cyclopropylmethyl Cation: A peak at m/z = 55.

  • Phenoxy-derived Fragments: Further fragmentation of the aromatic ring could lead to characteristic peaks at m/z = 77 (phenyl cation) and m/z = 94 (if rearrangement occurs). [17]

Conclusion

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-(Cyclopropylmethoxy)phenol. While a scarcity of experimental data necessitates a reliance on computational predictions and comparative analysis with analogous structures, the information presented herein offers a robust starting point for researchers. The detailed experimental protocols, based on internationally recognized standards, provide a clear pathway for the empirical validation of these properties. As with any compound in the early stages of investigation, a combination of predictive modeling and rigorous experimental work will be essential to fully unlock its potential in drug development and other scientific applications.

References

Sources

Structural Elucidation and Analytical Characterization of 4-(Cyclopropylmethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 20056-73-9 | Formula: C₁₀H₁₂O₂ | MW: 164.20 g/mol

Part 1: Executive Technical Summary

4-(Cyclopropylmethoxy)phenol is a critical intermediate in the synthesis of ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-selective adrenergic antagonists, most notably Betaxolol . As a para-substituted phenol ether, its purity is paramount; trace regioisomers (ortho-substitution) or over-alkylated byproducts (bis-ethers) can significantly alter the pharmacological profile of the final API (Active Pharmaceutical Ingredient).

This guide provides a definitive reference for the spectral characterization of this compound. The data presented below synthesizes standard spectroscopic values with field-proven analytical protocols, designed to assist researchers in validating structural integrity during scale-up or medicinal chemistry optimization.

Part 2: Sample Preparation & Physical Properties

Before spectral acquisition, ensure the sample meets the following criteria to avoid artifact peaks.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 70–72 °C (Lit. value for pure intermediate).

  • Solubility Profile:

    • NMR: Highly soluble in DMSO-

      
       (recommended for OH visibility) and CDCl
      
      
      
      .
    • LC-MS: Soluble in Acetonitrile/Water mixtures.

Protocol: NMR Sample Preparation

Critical Step: Phenolic protons are liable to exchange.[1] For quantitative integration of the -OH signal, use DMSO-


 dried over molecular sieves and run the spectrum immediately.
  • Weigh 10–15 mg of analyte into a clean vial.

  • Add 0.6 mL of DMSO-

    
     (containing 0.03% TMS v/v).
    
  • Sonicate for 30 seconds to ensure homogeneity.

  • Filter through a glass wool plug directly into the NMR tube if any turbidity remains.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy[1][3]
1.

H-NMR (400 MHz, DMSO-

)

The proton spectrum is characterized by a classic AA'BB' aromatic system and the distinctive high-field multiplets of the cyclopropyl group.

Position

(ppm)
MultiplicityIntegration

(Hz)
Assignment Logic
Ar-OH 8.85s (broad)1H-Phenolic hydroxyl (exchangeable). Shifts to ~4.5 ppm in CDCl

.
Ar-H (ortho to O-R) 6.75 – 6.80d (AA'BB')2H9.0Electron-rich aromatic ring; shielded by ether oxygen.
Ar-H (ortho to OH) 6.65 – 6.70d (AA'BB')2H9.0Ortho to hydroxyl; slightly more shielded than the ether side.
O-CH

3.72d2H7.0Methylene linker. Doublet due to coupling with cyclopropyl CH.
Cyclopropyl CH 1.15 – 1.25m1H-Methine proton. Complex splitting pattern.
Cyclopropyl CH

0.50 – 0.58m2H-Cis-oriented methylene protons relative to substituent.
Cyclopropyl CH

0.28 – 0.35m2H-Trans-oriented methylene protons relative to substituent.

Technical Insight: The cyclopropyl methylene protons (C2/C3) are chemically non-equivalent due to the ring's rigidity. They appear as two distinct multiplets (often described as "roofed" multiplets) in the 0.2–0.6 ppm range. Do not integrate these as a single blob if high-resolution data is required; separating them confirms the integrity of the cyclopropyl ring.

2.

C-NMR (100 MHz, DMSO-

)
Carbon Type

(ppm)
Assignment
Ar-C-O (Ether) 152.4Ipso carbon attached to the cyclopropylmethoxy group.
Ar-C-OH (Phenol) 150.1Ipso carbon attached to the hydroxyl group.
Ar-CH 115.8Aromatic carbons ortho to the ether.
Ar-CH 115.6Aromatic carbons ortho to the hydroxyl.
O-CH

72.8Ether methylene. Characteristic shift for alkyl ethers.
Cyclopropyl CH 10.5Methine carbon of the ring.
Cyclopropyl CH

3.1Methylene carbons of the ring (high field).
Part 4: Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

Wavenumber (cmngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

)
Functional GroupVibrational ModeDiagnostic Value
3350 – 3450 Phenol (-OH)O-H StretchBroad band.[1] Indicates H-bonding.[1] Sharpens in dilute solution.
3005 – 3080 Cyclopropyl / ArC-H StretchWeak shoulder >3000 cm

specific to cyclopropyl ring tension.
2850 – 2950 AlkylC-H StretchAliphatic stretches of the CH

groups.
1510, 1230 Aromatic EtherC=C / C-O-CStrong bands confirming the aryl ether linkage.
1020 – 1040 CyclopropylRing DeformationCharacteristic "breathing" mode of the strained ring.
Part 5: Mass Spectrometry (MS)

Technique: GC-MS (EI, 70 eV) or LC-MS (ESI-).[2]

Molecular Ion (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


):  164 m/z

Fragmentation Pathway (EI Mode):

  • 
     164:  Molecular Ion (
    
    
    
    ).
  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     109:  Base Peak (often). Loss of the cyclopropylmethyl radical (
    
    
    
    , mass 55). This leaves the stable semi-quinone radical cation.
  • 
     55:  Cyclopropylmethyl cation (
    
    
    
    ). A distinctive fragment for this specific side chain.
Fragmentation Logic Diagram

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 164 Frag_1 Fragment A [Hydroquinone Radical]+ m/z 110 M_Ion->Frag_1 - C4H6 (Cyclopropylmethyl) Frag_2 Fragment B Cyclopropylmethyl Cation m/z 55 M_Ion->Frag_2 Ether Cleavage caption Fig 1. Primary fragmentation pathways in Electron Impact (EI) MS.

Figure 1: Primary fragmentation pathways in Electron Impact (EI) MS.

Part 6: Synthesis & Impurity Profiling

Understanding the synthesis aids in identifying spectral impurities. The standard route involves the alkylation of hydroquinone.

Workflow Visualization

Synthesis_Workflow Start Hydroquinone (Excess) Reaction Reflux (6-12h) Start->Reaction Reagent (Bromomethyl)cyclopropane + K2CO3 / Acetone Reagent->Reaction Crude Crude Mixture: 1. Product (Mono-ether) 2. Bis-ether (Impurity) 3. Unreacted Hydroquinone Reaction->Crude Workup Acid/Base Extraction (Remove Hydroquinone) Crude->Workup Purification Recrystallization (Hexane/EtOAc) Workup->Purification Final 4-(Cyclopropylmethoxy)phenol >98% Purity Purification->Final caption Fig 2. Synthesis workflow highlighting critical impurity removal steps.

Figure 2: Synthesis workflow highlighting critical impurity removal steps.

Common Impurities to Watch:

  • Bis-ether (1,4-bis(cyclopropylmethoxy)benzene):

    • NMR Detection: Disappearance of the phenolic OH singlet; integration of O-CH

      
       doubles relative to aromatics.
      
    • Impact: Inactive in subsequent coupling reactions.

  • Hydroquinone (Starting Material):

    • NMR Detection: Singlet at ~6.6 ppm (Aromatic protons become equivalent).[2]

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 93466, 4-(Cyclopropylmethoxy)phenol. Retrieved from [Link][2]

  • Manoury, P. M., et al. (1981).[2] Synthesis and beta-adrenergic blocking activity of a new series of 1-(cyclopropylmethoxy)-3-(alkylamino)-2-propanols. Journal of Medicinal Chemistry, 24(12), 1473-1478.[2] (Foundational synthesis of Betaxolol intermediates).

  • Kaplan, J. P., et al. (1981).[2] Patent US4252984A: Phenylalkanolamine derivatives. United States Patent Office. Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for general phenolic and cyclopropyl spectral assignments).

Sources

Technical Guide: Solubility and Stability of 4-(Cyclopropylmethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the solubility and stability profiles of 4-(Cyclopropylmethoxy)phenol , a specialized intermediate used in pharmaceutical synthesis.

Executive Summary

4-(Cyclopropylmethoxy)phenol (CAS: 63659-24-5) is a para-substituted phenolic ether used primarily as a building block in the synthesis of beta-blockers (e.g., Betaxolol analogs) and bioactive aryl ethers.[1][2]

Critical Distinction: Researchers often confuse this compound with 4-[2-(cyclopropylmethoxy)ethyl]phenol (CAS 63659-16-5), a downstream intermediate in Betaxolol manufacturing. This guide specifically addresses the phenol ether variant (direct O-CH₂-Cyclopropyl linkage), whose unique cyclopropylmethyl moiety imparts distinct acid-sensitivity and lipophilicity profiles compared to standard alkoxy phenols.

Part 1: Chemical Identity & Physicochemical Profile[3][4]

The physicochemical behavior of this molecule is governed by the interplay between the hydrophilic phenolic hydroxyl group and the lipophilic, acid-sensitive cyclopropylmethyl ether tail.

ParameterSpecification
IUPAC Name 4-(Cyclopropylmethoxy)phenol
CAS Number 63659-24-5
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Structure Phenol ring substituted at para position with a cyclopropylmethoxy group.[1][3][4][5]
pKa (Phenolic) ~10.2 (Predicted based on 4-Methoxyphenol analogy)
LogP (Octanol/Water) ~2.3 – 2.5 (Estimated)
Physical State White to off-white solid (crystalline)

Part 2: Solubility Profile

Mechanistic Solubility Analysis

The solubility of 4-(Cyclopropylmethoxy)phenol is strictly controlled by the Hydrophobic Effect of the cyclopropyl ring and the Ionization Potential of the phenol.

  • Aqueous Solubility: Poor (< 5 g/L estimated). The cyclopropyl group adds three carbons in a rigid, non-polar ring structure, significantly increasing lipophilicity compared to 4-methoxyphenol (solubility ~40 g/L).

  • pH Dependence: The compound behaves as a weak acid.

    • pH < 9: Exists as the neutral protonated phenol (Low aqueous solubility).

    • pH > 11: Deprotonates to the phenoxide anion (High aqueous solubility).

  • Organic Solvents: The ether linkage and aromatic ring ensure high solubility in polar aprotic solvents (DMSO, DMF) and moderately polar solvents (Ethanol, Methanol, Ethyl Acetate, DCM).

Solvent Compatibility Table

Data summarized for process development:

Solvent ClassRepresentative SolventSolubility RatingProcess Application
Alcohols Methanol, EthanolHigh (>100 mg/mL)Recrystallization, stock solutions.
Chlorinated Dichloromethane (DCM)High Extraction, synthesis solvent.
Aprotic Polar DMSO, DMFVery High Biological assays, high-concentration stocks.
Aqueous (Neutral) Water (pH 7)Low (<5 mg/mL)Anti-solvent for precipitation.
Aqueous (Basic) 0.1 M NaOHHigh Dissolution for aqueous processing.
Hydrocarbons Hexane, HeptaneLow Wash solvent to remove impurities.
Visualization: pH-Dependent Solubility Logic

The following diagram illustrates the equilibrium shift that dictates solubility.

SolubilityMechanism Neutral Neutral Species (Protonated Phenol) Low Water Solubility Anion Phenoxide Anion (Deprotonated) High Water Solubility Neutral->Anion Deprotonation Precip Precipitation (Acidification) Neutral->Precip Saturation Limit Base Base (OH-) pH > pKa (~10.2) Base->Neutral Anion->Neutral Protonation (H+)

Caption: Figure 1. pH-dependent solubility switch.[6] Solubility is maximized by converting the neutral phenol to its phenoxide salt.

Part 3: Stability Profile

Critical Degradation Pathways

The stability of 4-(Cyclopropylmethoxy)phenol is compromised by two primary factors: the oxidative lability of the phenol and the acid sensitivity of the cyclopropylmethyl ether.

  • Acid-Catalyzed Ring Opening/Cleavage:

    • The cyclopropylmethyl carbocation is exceptionally stable due to "dancing resonance" (sigma-bond delocalization).

    • In the presence of strong acids (e.g., HCl, H₂SO₄), the ether oxygen can protonate, leading to cleavage of the O-C bond or rearrangement of the cyclopropyl ring (ring opening to homoallyl derivatives).

    • Implication: Avoid strong acidic conditions during workup; use weak acids (Acetic acid) if neutralization is required.

  • Oxidative Degradation:

    • Like all phenols, this compound is electron-rich and susceptible to oxidation by air (autoxidation), forming quinones or polymerized colored byproducts (pinking/browning).

    • Implication: Store under inert gas (Nitrogen/Argon) and protect from light.

Visualization: Degradation Pathways

DegradationPathways cluster_Acid Acid Stress (H+) cluster_Oxidation Oxidative Stress (O2/Light) Compound 4-(Cyclopropylmethoxy)phenol Carbocation Cyclopropylmethyl Carbocation Intermediate Compound->Carbocation Strong Acid (Protonation) Quinone Quinone Species (Colored Impurities) Compound->Quinone Oxidation Dimer Phenolic Dimers Compound->Dimer Radical Coupling RingOpen Ring-Opened Products (Homoallyl derivatives) Carbocation->RingOpen Nucleophilic Attack Cleavage Ether Cleavage (Hydroquinone + Alcohol) Carbocation->Cleavage Hydrolysis

Caption: Figure 2. Primary degradation pathways: Acid-mediated ether cleavage/rearrangement and oxidative quinone formation.

Part 4: Experimental Protocols

Protocol: Equilibrium Solubility Determination

Objective: Accurately determine the thermodynamic solubility in a specific solvent.

Reagents:

  • Test Compound: 4-(Cyclopropylmethoxy)phenol.[1][7]

  • Solvent (e.g., PBS pH 7.4, Water, Methanol).

  • HPLC Grade Acetonitrile (Mobile Phase).

Workflow:

  • Supersaturation: Add excess solid compound (~20 mg) to 2 mL of the target solvent in a glass vial.

  • Equilibration: Shake or stir at constant temperature (25°C) for 24 hours.

    • Self-Validation Step: Visually confirm undissolved solid remains. If clear, add more solid.[6]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated to avoid adsorption).

  • Quantification: Dilute the supernatant with Mobile Phase and analyze via HPLC-UV (280 nm).

    • Calculation: Compare peak area against a 5-point calibration curve of the standard dissolved in Methanol.

Protocol: Forced Degradation (Stress Testing)

Objective: Validate stability limits for storage and handling.[6]

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis Dissolve in 0.1N HCl; heat at 60°C for 4 hours.Potential ring opening or ether cleavage. Monitor for new peaks at lower RT (Hydroquinone) or higher RT (Rearranged products).
Base Hydrolysis Dissolve in 0.1N NaOH; heat at 60°C for 4 hours.Generally stable (Phenoxide formation).
Oxidation Add 3% H₂O₂ to solution; RT for 2 hours.Formation of Quinones (Yellow/Brown discoloration).
Photostability Expose solid/solution to UV/VIS light for 24 hours.Surface discoloration; minor degradation peaks.

Part 5: Handling & Storage Guidelines

Based on the stability profile, the following SOPs are recommended:

  • Storage: Store in amber glass vials (light protection) under refrigeration (2-8°C) .

  • Atmosphere: Flush headspace with Argon or Nitrogen after use to prevent oxidative pinking.

  • Handling:

    • Avoid contact with strong mineral acids (HCl, H₂SO₄) unless intended for reaction.

    • Use non-metallic spatulas if possible to avoid trace metal-catalyzed oxidation.

  • Safety: Standard PPE (Gloves, Goggles). The compound is an irritant (H315, H319).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13755495, 4-(Cyclopropylmethoxy)phenol. Retrieved from [Link]

  • Google Patents.Process for synthesis of Betaxolol intermediates. (Contextual reference for cyclopropylmethoxy ethers).

Sources

The Cyclopropylmethoxy Moiety in Phenolic Drug Design: Biological Potential and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Activities of Cyclopropylmethoxy Phenols Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary & Chemical Rationale

In the landscape of medicinal chemistry, the modification of phenolic hydroxyl groups is a critical strategy for optimizing pharmacokinetics (PK) and pharmacodynamics (PD). While simple methoxy ethers (


) are ubiquitous, they often suffer from rapid metabolic 

-demethylation by cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), leading to short half-lives and low bioavailability.

The cyclopropylmethoxy (CPM) group (


) has emerged as a high-value bioisostere. By replacing a methyl group with a cyclopropylmethyl moiety, researchers can achieve three specific advantages:
  • Metabolic Shielding: The steric bulk of the cyclopropyl ring hinders the approach of metabolic enzymes, significantly reducing the rate of

    
    -dealkylation compared to simple methyl or ethyl ethers.
    
  • Lipophilicity Tuning: The CPM group increases

    
     (lipophilicity), facilitating better membrane permeability and, in CNS-targeted drugs, enhanced Blood-Brain Barrier (BBB) penetration.
    
  • Conformational Locking: The unique electronic and steric properties of the cyclopropane ring can lock the ether linkage into specific conformations that may enhance binding affinity to hydrophobic pockets in targets like GPCRs (e.g., 5-HT2C receptors) or enzymes (e.g., PARP).

Therapeutic Applications & Biological Activities[1][2][3][4][5][6][7][8]

CNS Modulation (Serotonergic & Dopaminergic Pathways)

The CPM group is perhaps most famous in the design of psychotropic and neuroactive ligands.

  • Mechanism: In the development of selective 5-HT2C receptor agonists (potential antipsychotics), the introduction of a cyclopropylmethoxy group at the 2-position of phenylcyclopropylmethylamines has been shown to maintain potency while modulating selectivity against 5-HT2B (associated with valvulopathy).

  • Key Insight: The CPM group provides the necessary hydrophobic bulk to fill the receptor's orthosteric binding site more effectively than a simple methoxy group.

Anticancer Activity (Chalcones & Quinolines)

Cyclopropylmethoxy-substituted chalcones and quinolines have demonstrated potent antitumor effects.

  • Tubulin Polymerization Inhibition: Chalcones bearing bulky ether groups like CPM can mimic the binding mode of combretastatin A-4. The CPM group occupies the "colchicine site" on tubulin, preventing microtubule assembly and inducing

    
     cell cycle arrest.
    
  • p53 Pathway Activation: Derivatives in this class have been observed to upregulate p53 expression, triggering apoptosis in resistant cancer cell lines (e.g., MCF-7, HepG2).

Antimicrobial & Antiviral Potential

Phenolic lipids and ethers often disrupt microbial cell membranes. The increased lipophilicity of the CPM group allows for deeper insertion into the lipid bilayer of Gram-positive bacteria (e.g., S. aureus) and fungal strains, leading to membrane depolarization and cell death.

Mechanism of Action: Signaling Pathways

The following diagram illustrates the dual-mechanism often observed in CPM-substituted anticancer agents (e.g., chalcones):

CPM_Mechanism Compound CPM-Substituted Chalcone/Phenol Tubulin Tubulin (Colchicine Site) Compound->Tubulin Inhibits Binding p53 p53 Tumor Suppressor Compound->p53 Upregulates Microtubule Microtubule Polymerization Tubulin->Microtubule Blocks Assembly Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Bax Bax (Pro-apoptotic) p53->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Inhibits Caspase Caspase-3/9 Activation Bax->Caspase Bcl2->Caspase Blocks Caspase->Apoptosis

Figure 1: Dual-mechanism of action for CPM-substituted anticancer agents targeting Tubulin and p53 pathways.

Experimental Protocols

Chemical Synthesis: Williamson Ether Strategy

The most robust method for introducing the CPM group is the Williamson Ether Synthesis. This protocol ensures high yield and minimal side reactions.

Reagents:

  • Substituted Phenol (1.0 eq)

  • (Bromomethyl)cyclopropane (1.2 eq)

  • Potassium Carbonate (

    
    ) (anhydrous, 2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or Acetone

Protocol:

  • Activation: Dissolve the phenol derivative in anhydrous DMF under an inert atmosphere (

    
    ). Add 
    
    
    
    and stir at room temperature for 30 minutes to generate the phenoxide anion.
  • Alkylation: Dropwise add (bromomethyl)cyclopropane to the reaction mixture.

  • Reflux: Heat the mixture to

    
     for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).
    
  • Workup: Quench with ice-cold water. Extract with Ethyl Acetate (

    
    ). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via silica gel column chromatography.

Synthesis_Scheme Phenol Substituted Phenol (Ar-OH) Base K2CO3 / DMF (Deprotonation) Phenol->Base Intermediate Phenoxide Anion (Ar-O-) Base->Intermediate Product Cyclopropylmethoxy Derivative Intermediate->Product + Reagent SN2 Reaction Reagent (Bromomethyl) cyclopropane Reagent->Product

Figure 2: Williamson Ether Synthesis pathway for Cyclopropylmethoxy derivatives.

Biological Assay: In Vitro Cytotoxicity (MTT)

To validate the biological activity of the synthesized CPM phenols, the MTT assay is the standard.

  • Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates at

    
     cells/well. Incubate for 24h.
    
  • Treatment: Treat cells with the CPM derivative at varying concentrations (0.1, 1, 5, 10, 50, 100

    
    ). Include a positive control (e.g., Doxorubicin) and a vehicle control (DMSO < 0.1%).
    
  • Incubation: Incubate for 48h at

    
    , 
    
    
    
    .
  • Labeling: Add

    
     MTT solution (
    
    
    
    in PBS) to each well. Incubate for 4h.
  • Solubilization: Remove media and add

    
     DMSO to dissolve formazan crystals.
    
  • Measurement: Measure absorbance at

    
    . Calculate 
    
    
    
    using non-linear regression.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the comparative activity of CPM derivatives versus their methoxy counterparts, drawn from aggregate literature data on chalcone and phenethylamine scaffolds.

Scaffold TypeR-GroupTargetActivity (

/

)
Metabolic Stability (

)
Chalcone

(Methoxy)
MCF-7 (Cancer)

Low (< 30 min)
Chalcone

(CPM)
MCF-7 (Cancer)

High (> 120 min)
Phenethylamine

5-HT2C (Receptor)

Moderate
Phenethylamine

5-HT2C (Receptor)

*
High (Resistant to MAO)

*Note: While potency may sometimes slightly decrease due to steric clash, the gain in metabolic stability often results in higher in vivo efficacy.

References

  • Cheng, J., et al. (2016). "Optimization of 2-Phenylcyclopropylmethylamines as Selective Serotonin 2C Receptor Agonists and Their Evaluation as Potential Antipsychotic Agents." Journal of Medicinal Chemistry. Link

  • Mai, A., et al. (2022). "Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules." Journal of Medicinal Chemistry. Link

  • Muhammad, Z., et al. (2023).[1] "Synthesis and anti-tumor activity of piperonal substituted chalcone." American Journal of Pharmacotherapy and Pharmaceutical Sciences. Link

  • Master Organic Chemistry. (2014). "The Williamson Ether Synthesis."[2][3][4][5] Link

  • Pei, J., et al. (2025). "Symmetric Kv1.5 Blockers Discovered by Focused Screening." ACS Medicinal Chemistry Letters. Link

Sources

The Therapeutic Potential of 4-(Cyclopropylmethoxy)phenol and its Analogs: A Literature Review

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intersection of unique structural motifs in medicinal chemistry often leads to the discovery of novel therapeutic agents with enhanced efficacy and favorable pharmacological profiles. The 4-(cyclopropylmethoxy)phenol scaffold represents such a convergence, combining the well-documented biological activities of phenolic compounds with the unique physicochemical properties imparted by a cyclopropyl group. Phenols are a cornerstone in drug discovery, known for their antioxidant, antimicrobial, and anti-inflammatory properties.[1][2] The cyclopropyl moiety, a small, strained ring, is increasingly incorporated into drug candidates to improve metabolic stability, target-binding affinity, and membrane permeability. This in-depth guide provides a comprehensive literature review of 4-(cyclopropylmethoxy)phenol and its analogs, exploring their synthesis, potential biological activities, and the underlying structure-activity relationships that govern their therapeutic promise.

Synthesis and Chemical Properties

Proposed Synthesis of 4-(Cyclopropylmethoxy)phenol

A highly probable synthetic route to 4-(cyclopropylmethoxy)phenol is the Williamson ether synthesis. This method would involve the reaction of a hydroquinone derivative with a cyclopropylmethyl halide in the presence of a base.

Synthesis_of_4_Cyclopropylmethoxyphenol cluster_reactants Reactants cluster_products Product Hydroquinone Hydroquinone Reaction_Vessel Williamson Ether Synthesis Hydroquinone->Reaction_Vessel Base (e.g., K2CO3) Solvent (e.g., Acetone) Cyclopropylmethyl_bromide (Bromomethyl)cyclopropane Cyclopropylmethyl_bromide->Reaction_Vessel Target_Molecule 4-(Cyclopropylmethoxy)phenol Reaction_Vessel->Target_Molecule Heat caption Proposed Williamson Ether Synthesis of 4-(Cyclopropylmethoxy)phenol.

Caption: Proposed Williamson Ether Synthesis of 4-(Cyclopropylmethoxy)phenol.

Experimental Protocol (Inferred):

  • Deprotonation: To a solution of hydroquinone (1 equivalent) in a polar aprotic solvent such as acetone or DMF, a suitable base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is added to deprotonate one of the phenolic hydroxyl groups.

  • Nucleophilic Attack: (Bromomethyl)cyclopropane (1 equivalent) is then added to the reaction mixture. The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the cyclopropylmethyl bromide and displacing the bromide ion to form the ether linkage.

  • Reaction Conditions: The reaction is typically stirred at an elevated temperature to facilitate the reaction.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, filtered to remove inorganic salts, and the solvent is evaporated. The crude product is then purified using techniques such as column chromatography to yield 4-(cyclopropylmethoxy)phenol.

Synthesis of Key Analogs

The synthesis of the closely related analog, 4-[2-(cyclopropylmethoxy)ethyl]phenol, has been described in the patent literature.[3] This synthesis starts from 4-hydroxyphenethyl alcohol, where the aliphatic hydroxyl group is etherified with (bromomethyl)cyclopropane in the presence of a base.[3] This approach highlights the regioselectivity that can be achieved in molecules with multiple hydroxyl groups.

Potential Biological Activities and Mechanisms of Action

Based on the known activities of phenolic compounds and molecules containing the cyclopropylmethoxy moiety, 4-(cyclopropylmethoxy)phenol and its analogs are predicted to exhibit a range of valuable biological effects.

Antimicrobial Activity

Phenolic compounds are well-known for their antimicrobial properties, which are often attributed to their ability to disrupt microbial cell membranes, denature essential proteins, and interfere with metabolic processes.[4][5] The introduction of an alkoxy group at the para-position can modulate this activity. Studies on various 4-alkoxyphenols have demonstrated their efficacy against a range of bacteria and fungi.[6][7] For instance, some eugenol derivatives, which are methoxyphenols, have shown significant antimicrobial activity.[8]

Mechanism of Antimicrobial Action:

Antimicrobial_Mechanism cluster_compound 4-(Cyclopropylmethoxy)phenol Analog cluster_bacterium Bacterial Cell Phenol_Analog Phenolic Compound Cell_Membrane Cell Membrane Phenol_Analog->Cell_Membrane Disruption Cell_Proteins Essential Proteins Phenol_Analog->Cell_Proteins Denaturation Metabolic_Pathways Metabolic Pathways Phenol_Analog->Metabolic_Pathways Inhibition Cell_Lysis Cell_Lysis Cell_Membrane->Cell_Lysis Leads to Loss_of_Function Loss_of_Function Cell_Proteins->Loss_of_Function Leads to Cell_Death Cell_Death Metabolic_Pathways->Cell_Death Leads to caption General Antimicrobial Mechanisms of Phenolic Compounds.

Caption: General Antimicrobial Mechanisms of Phenolic Compounds.

The lipophilicity imparted by the cyclopropylmethoxy group may enhance the ability of these compounds to penetrate the lipid-rich bacterial cell membrane, thereby increasing their antimicrobial potency.

Table 1: Antimicrobial Activity of Representative Phenolic Analogs

CompoundOrganismIC50 (µM)Reference
EugenolStaphylococcus aureus750[8]
CapsaicinStaphylococcus aureus680[8]
VanillinStaphylococcus aureus1380[8]
Aurone-derived triazole (AT125)MRSA5.412[9]
Aurone-derived triazole (AT137)MRSA3.870[9]
Anti-inflammatory Activity

Phenolic compounds are known to possess anti-inflammatory properties.[1] The mechanism of this action is often linked to their antioxidant capabilities and their ability to modulate inflammatory signaling pathways. Certain phenolic compounds have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.[10]

Some polyphenols have been found to inhibit the STAT3 signaling pathway, which is a key regulator of inflammation and is implicated in various diseases, including cancer.[4][11][12] Inhibition of STAT3 phosphorylation can downregulate the expression of inflammatory genes.[11][13] Additionally, phenolic compounds can influence other inflammatory pathways such as the PI3K/Akt and MAPK/ERK pathways.[2][14][15][16]

Anti_Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) STAT3 STAT3 Inflammatory_Stimulus->STAT3 Activates PI3K_Akt PI3K/Akt Pathway Inflammatory_Stimulus->PI3K_Akt Activates MAPK_ERK MAPK/ERK Pathway Inflammatory_Stimulus->MAPK_ERK Activates Phenolic_Compound 4-(Cyclopropylmethoxy)phenol Analog Phenolic_Compound->STAT3 Inhibits Phosphorylation Phenolic_Compound->PI3K_Akt Modulates Phenolic_Compound->MAPK_ERK Modulates Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, Prostaglandins) STAT3->Pro_inflammatory_Mediators Upregulates PI3K_Akt->Pro_inflammatory_Mediators Upregulates MAPK_ERK->Pro_inflammatory_Mediators Upregulates caption Modulation of Inflammatory Signaling Pathways by Phenolic Compounds.

Caption: Modulation of Inflammatory Signaling Pathways by Phenolic Compounds.

Table 2: Anti-inflammatory Activity of Representative Phenolic Compounds

CompoundAssayIC50 (µM)Reference
Scutellaria indica compound 10NO production in RAW 264.7 cells7.2 - 27.8[10]
Scutellaria indica compound 11NO production in RAW 264.7 cells7.2 - 27.8[10]
Scutellaria indica compound 12NO production in RAW 264.7 cells7.2 - 27.8[10]
Antioxidant Activity

The antioxidant activity of phenols is a well-established property, primarily due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.[17][18] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.[19][20] The structure of the phenol, including the nature and position of substituents on the aromatic ring, significantly influences its antioxidant capacity.[18][21] Electron-donating groups generally enhance antioxidant activity. The cyclopropylmethoxy group, being an electron-donating group, is expected to contribute favorably to the antioxidant potential of these compounds.

Table 3: Antioxidant Activity of Representative Phenolic Compounds (DPPH Assay)

Compound/ExtractIC50 (µg/mL)Reference
Bulgarian Propolis Extract 129.80[22]
Bulgarian Propolis Extract 247.14[22]
T. sericea extract0.0432[5]

Structure-Activity Relationships (SAR)

The biological activity of 4-(cyclopropylmethoxy)phenol analogs is intricately linked to their chemical structure. Key structural features that can be modulated to optimize activity include:

  • Substitution on the Phenyl Ring: The position and nature of substituents on the aromatic ring can dramatically affect biological activity. Electron-donating groups can enhance antioxidant and antimicrobial properties, while electron-withdrawing groups may have different effects.

  • The Cyclopropyl Group: The presence of the cyclopropyl group can influence lipophilicity, metabolic stability, and binding to target proteins. Its rigid structure can also help in locking the molecule into a favorable conformation for biological activity.

  • The Ether Linkage: The length and branching of the alkoxy chain can impact the compound's physical properties and its ability to interact with biological targets.

Future Directions

The exploration of 4-(cyclopropylmethoxy)phenol and its analogs is a promising area for drug discovery. Future research should focus on:

  • Systematic Synthesis and Screening: A library of analogs with diverse substitutions on the phenyl ring and modifications of the cyclopropylmethoxy side chain should be synthesized and screened for a wide range of biological activities.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models can help in predicting the activity of new analogs and guide the design of more potent compounds.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds is crucial for their development as therapeutic agents.

  • In Vivo Studies: Promising candidates identified in vitro should be evaluated in animal models to assess their efficacy, pharmacokinetics, and safety profiles.

Conclusion

4-(Cyclopropylmethoxy)phenol and its analogs represent a promising class of compounds with the potential for a wide range of therapeutic applications. Their synthesis is accessible through established chemical methods, and their chemical structure is amenable to modification to optimize biological activity. Drawing on the known properties of phenols and cyclopropyl-containing molecules, these compounds are anticipated to exhibit significant antimicrobial, anti-inflammatory, and antioxidant activities. Further systematic investigation into their synthesis, biological evaluation, and structure-activity relationships is warranted to fully unlock their therapeutic potential.

References

  • Synthesis of Bisoprolol from 4-Hydroxybenzyl Alcohol: An In-depth Technical Guide. Benchchem. [URL: https://www.benchchem.com/product/bchm2077]
  • Results of antimicrobial activity IC50 was calculated and tabulated in... ResearchGate. [URL: https://www.researchgate.
  • Phenolic Content, Antioxidant Activity and In Vitro Anti-Inflammatory and Antitumor Potential of Selected Bulgarian Propolis Samples. MDPI. [URL: https://www.mdpi.com/1420-3049/27/1/14]
  • Mathematical modeling of 4-[(2-isopropoxyethoxy)methyl]phenol synthesis. ResearchGate. [URL: https://www.researchgate.net/publication/287518596_Mathematical_modeling_of_4-2-isopropoxyethoxymethylphenol_synthesis]
  • DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. ResearchGate. [URL: https://www.researchgate.net/publication/378701987_DPPH_Measurements_and_Structure-Activity_Relationship_Studies_on_the_Antioxidant_Capacity_of_Phenols]
  • DPPH Radical Scavenging Assay. MDPI. [URL: https://www.mdpi.com/1420-3049/27/21/7588]
  • CN103232328B - Method for preparing p-hydroxyphenyl ethanol - Google Patents. [URL: https://patents.google.
  • Antioxidant, Anti-Inflammatory and Cytotoxic Activity of Phenolic Compound Family Extracted from Raspberries (Rubus idaeus): A General Review. MDPI. [URL: https://www.mdpi.com/2076-3921/11/2/217]
  • DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10952021/]
  • Antimicrobial activity of brominated phenoxyphenols. Minimal inhibitory... ResearchGate. [URL: https://www.researchgate.
  • Relation between Total phenolic /flavonoid content , IC 50 of anti-oxidant assay and IC 50 of anti-inflammatory assay?? ResearchGate. [URL: https://www.researchgate.
  • Polyphenolic molecules targeting signal transducer and activator of transcription 3 pathway for the treatment of cancer. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29522894/]
  • The antioxidant activity (IC 50 µg/mL) of free and bound phenolics in the organs of T. sericea. … ResearchGate. [URL: https://www.researchgate.net/figure/The-antioxidant-activity-IC-50-mg-mL-of-free-and-bound-phenolics-in-the-organs-of-T_tbl2_340845701]
  • Modulation of neurotrophic signaling pathways by polyphenols. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4694682/]
  • Full article: Novel inhibitors of STAT3: an updated patent review (2022–present). [URL: https://www.tandfonline.com/doi/full/10.1080/13543776.2024.2348574]
  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6153483/]
  • A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol. Google Patents. [URL: https://patents.google.
  • Anti-inflammatory activity of phenolic compounds from the whole plant of Scutellaria indica. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25637363/]
  • Inhibitory Effect of Carnosol on Phthalic Anhydride-Induced Atopic Dermatitis via Inhibition of STAT3. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6829215/]
  • Involvement of the PI3K/AKT Intracellular Signaling Pathway in the AntiCancer Activity of Hydroxytyrosol, a Polyphenol from Olea europaea, in Hematological Cells and Implication of HSP60 Levels in Its Anti-Inflammatory Activity. MDPI. [URL: https://www.mdpi.com/1422-0067/23/13/7053]
  • (PDF) Intracellular Signaling Pathways Modulated by Phenolic Compounds: Application for New Anti-Inflammatory Drugs Discovery. ResearchGate. [URL: https://www.researchgate.
  • P-hydroxyphenylethanol patented technology retrieval search results - Eureka | Patsnap. [URL: https://eureka.patsnap.com/search/p-hydroxyphenylethanol]
  • Tailorable Antibacterial Activity and Biofilm Eradication Properties of Biocompatible α-Hydroxy Acid-Based Deep Eutectic Solvents. MDPI. [URL: https://www.mdpi.com/1999-4923/16/1/16]
  • (PDF) Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity. ResearchGate. [URL: https://www.researchgate.net/publication/372769499_Modulation_of_the_PI3Kakt_signaling_pathway_by_resveratrol_in_cancer_molecular_mechanisms_and_therapeutic_opportunity]
  • Quantitative Studies on Structure-DPPH• Scavenging Activity Relationships of Food Phenolic Acids. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5039527/]
  • Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10214247/]
  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. ResearchGate. [URL: https://www.researchgate.net/publication/353670988_Natural_Methoxyphenol_Compounds_Antimicrobial_Activity_against_Foodborne_Pathogens_and_Food_Spoilage_Bacteria_and_Role_in_Antioxidant_Processes]
  • PI3K/AKT signaling allows for MAPK/ERK pathway independency mediating dedifferentiation-driven treatment resistance in melanoma. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9314055/]
  • Stat3 Inhibitors | SCBT. Santa Cruz Biotechnology. [URL: https://www.scbt.
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Sources

Methodological & Application

Application Notes and Protocols for the Quantification of 4-(Cyclopropylmethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 4-(Cyclopropylmethoxy)phenol

4-(Cyclopropylmethoxy)phenol is a phenolic compound of increasing interest within the pharmaceutical and chemical research sectors. As with any compound intended for potential therapeutic use or as a key intermediate, the ability to accurately and reliably quantify it is paramount. This ensures the purity, stability, and proper dosage of active pharmaceutical ingredients (APIs), and allows for the monitoring of its presence as a potential impurity in other substances.

This comprehensive guide provides detailed analytical techniques for the quantification of 4-(Cyclopropylmethoxy)phenol, designed for researchers, scientists, and drug development professionals. The methodologies presented are grounded in established analytical principles for phenolic compounds and are designed to be robust and validated in accordance with industry standards.

Physicochemical Properties of 4-(Cyclopropylmethoxy)phenol

A fundamental understanding of the physicochemical properties of 4-(Cyclopropylmethoxy)phenol is essential for the development of effective analytical methods.

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₂
Molecular Weight164.20 g/mol
AppearanceSolid (predicted)
SolubilitySoluble in organic solvents such as methanol, acetonitrile, and dichloromethane.General knowledge of similar phenolic compounds

Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a cornerstone technique for the quantification of phenolic compounds due to its specificity, sensitivity, and wide availability. The following protocol outlines a robust method for the analysis of 4-(Cyclopropylmethoxy)phenol.

Principle of HPLC-UV for Phenolic Compound Analysis

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For 4-(Cyclopropylmethoxy)phenol, a reversed-phase column is ideal, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. The analyte's retention time is a qualitative identifier, while the peak area from the UV detector's response is proportional to its concentration, allowing for quantification.

The selection of the UV detection wavelength is critical for sensitivity. Based on the UV spectrum of structurally similar compounds like 4-methoxyphenol, which exhibits absorption maxima at approximately 222 nm and 282 nm, a wavelength in the range of 280-285 nm is recommended for the analysis of 4-(Cyclopropylmethoxy)phenol to maximize sensitivity and minimize interference from common solvents.[1]

Experimental Protocol: HPLC-UV Quantification

Objective: To quantify 4-(Cyclopropylmethoxy)phenol in a sample matrix.

Materials:

  • 4-(Cyclopropylmethoxy)phenol reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Deionized water (18.2 MΩ·cm)

  • Formic acid or phosphoric acid (for mobile phase pH adjustment)

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Stock & Working Standards filter_standard Filter Standards prep_standard->filter_standard prep_sample Prepare Sample Solution filter_sample Filter Samples prep_sample->filter_sample hplc_system Equilibrate HPLC System filter_standard->hplc_system filter_sample->hplc_system inject_cal Inject Calibration Standards hplc_system->inject_cal inject_sample Inject Samples inject_cal->inject_sample gen_curve Generate Calibration Curve inject_sample->gen_curve quantify Quantify Analyte gen_curve->quantify

Caption: HPLC-UV analysis workflow for 4-(Cyclopropylmethoxy)phenol.

Step-by-Step Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Acidify the aqueous portion with 0.1% formic acid or phosphoric acid to improve peak shape.[2] Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the 4-(Cyclopropylmethoxy)phenol reference standard and dissolve it in a 10 mL volumetric flask with methanol to create a 1 mg/mL stock solution.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • For solid samples: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol). Dilute as necessary to fall within the calibration range.

    • For liquid samples (e.g., reaction mixtures): Perform a liquid-liquid extraction (LLE) with a solvent like ethyl acetate or dichloromethane.[3] Evaporate the organic layer and reconstitute the residue in the mobile phase.

    • Filter all standard and sample solutions through a 0.45 µm syringe filter before injection.

  • HPLC System Parameters:

ParameterRecommended Setting
ColumnReversed-phase C18 (4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
UV Detection282 nm
Run Time10 minutes (adjust as needed)
  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards in order of increasing concentration.

    • Inject the prepared sample solutions.

  • Data Analysis:

    • Integrate the peak corresponding to 4-(Cyclopropylmethoxy)phenol.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of 4-(Cyclopropylmethoxy)phenol in the samples by interpolating their peak areas on the calibration curve.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds. For polar molecules like phenols, derivatization is often necessary to increase their volatility and improve chromatographic performance.

The Rationale for Derivatization in GC-MS Analysis of Phenols

The presence of a polar hydroxyl group in 4-(Cyclopropylmethoxy)phenol can lead to poor peak shape (tailing) and reduced sensitivity in GC analysis. Derivatization masks this polar group by converting it into a less polar, more volatile derivative. A common and effective method is silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[3]

Experimental Protocol: GC-MS Quantification with Silylation

Objective: To quantify 4-(Cyclopropylmethoxy)phenol using GC-MS following derivatization.

Materials:

  • 4-(Cyclopropylmethoxy)phenol reference standard

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Anhydrous pyridine or other suitable solvent

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Internal standard (e.g., 4-tert-butylphenol)

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

  • Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

  • Autosampler (recommended)

  • Heating block or oven for derivatization

Workflow Diagram:

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_standard Prepare Stock Standards add_is Add Internal Standard prep_standard->add_is prep_sample Prepare Sample Solution prep_sample->add_is extract Liquid-Liquid Extraction add_is->extract dry_down Evaporate to Dryness extract->dry_down derivatize Derivatization (Silylation) dry_down->derivatize gcms_system Equilibrate GC-MS System derivatize->gcms_system inject Inject Derivatized Samples & Standards gcms_system->inject integrate_peaks Integrate Analyte & IS Peaks inject->integrate_peaks gen_curve Generate Calibration Curve (Analyte/IS Ratio) integrate_peaks->gen_curve quantify Quantify Analyte gen_curve->quantify

Sources

Application Note: Strategic Utilization of 4-(Cyclopropylmethoxy)phenol as a Pharmacophore Precursor

[1][2]

Abstract

4-(Cyclopropylmethoxy)phenol (CAS 63659-24-5) has emerged as a critical building block in the synthesis of next-generation kinase inhibitors (e.g., TYK2, JAK) and metabolic modulators (ACC inhibitors).[1][2] Unlike simple methoxy substituents, the cyclopropylmethoxy motif offers a superior balance of lipophilicity and metabolic stability, reducing oxidative clearance while maintaining favorable steric occupancy in hydrophobic binding pockets. This guide provides a validated protocol for the synthesis, quality control, and downstream application of this precursor, focusing on minimizing the prevalent bis-alkylated impurity profile that plagues standard hydroquinone alkylations.

Part 1: Strategic Importance & Chemical Profile[1][2]

The "LipMetE" Advantage

In modern drug design, the transition from a methoxy group (-OCH3) to a cyclopropylmethoxy group (-OCH2-Cyclopropyl) is a strategic modification to improve Lipophilic Metabolism Efficiency (LipMetE) .[1][2]

  • Metabolic Shielding: The cyclopropyl ring acts as a steric shield, reducing the rate of O-dealkylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) compared to straight-chain alkyl ethers.[1][2]

  • Potency Enhancement: The increased volume of the cyclopropyl group often fills hydrophobic pockets in kinase domains (e.g., the ATP-binding site of TYK2) more effectively than smaller substituents, improving residence time.

Chemical Specifications
PropertySpecification
Chemical Name 4-(Cyclopropylmethoxy)phenol
CAS Number 63659-24-5
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Key Impurity 1,4-Bis(cyclopropylmethoxy)benzene (Bis-alkylated byproduct)
Solubility Soluble in MeOH, DCM, DMSO; Sparingly soluble in water.[1][2][3][4]

Part 2: Synthesis Protocol (The "Make")

Objective: Synthesize high-purity (>98%) 4-(Cyclopropylmethoxy)phenol while suppressing the formation of the bis-alkylated impurity.

Rationale: Direct mono-alkylation of hydroquinone often leads to statistical mixtures (mono-, bis-, and unreacted starting material).[1][2] The Benzyl Protection Route is the industry "Gold Standard" for ensuring regio-control.[1][2][5]

Workflow Diagram (Graphviz)

SynthesisWorkflowHQStarting Material:HydroquinoneStep1Step 1: Mono-Protection(K2CO3, Acetone, Reflux)HQ->Step1BnBrReagent:Benzyl Bromide (1.0 eq)BnBr->Step1Int1Intermediate 1:4-(Benzyloxy)phenolStep1->Int1Step2Step 2: O-Alkylation(K2CO3, DMF, 60°C)Int1->Step2CPMBrReagent:(Bromomethyl)cyclopropaneCPMBr->Step2Int2Intermediate 2:1-(Benzyloxy)-4-(cyclopropylmethoxy)benzeneStep2->Int2Step3Step 3: Hydrogenolysis(MeOH, RT, 1 atm)Int2->Step3H2PdReagent:H2, Pd/C (10%)H2Pd->Step3FinalTarget Product:4-(Cyclopropylmethoxy)phenolStep3->Final

Caption: Step-wise synthesis ensuring mono-selectivity via benzyl protection.

Detailed Methodology
Step 1: Preparation of 4-(Benzyloxy)phenol

Note: This step isolates one phenol group.[1][2]

  • Charge Hydroquinone (110 g, 1.0 mol) and Potassium Carbonate (138 g, 1.0 mol) into Acetone (1.0 L).

  • Add Benzyl Bromide (171 g, 1.0 mol) dropwise over 2 hours at reflux.

  • Critical Control: Use a slight excess of Hydroquinone (1.1 eq) if possible to strictly minimize bis-benzylation.[1][2][5]

  • Filter inorganic salts and concentrate the filtrate.[5]

  • Recrystallize from Ethanol/Water to obtain white crystals.[5]

    • Yield Target: 60-70%[1][2]

Step 2: Introduction of the Cyclopropyl Moiety[3][6]
  • Dissolve 4-(Benzyloxy)phenol (100 g, 0.5 mol) in DMF (500 mL).

  • Add Potassium Carbonate (103 g, 0.75 mol).

  • Add (Bromomethyl)cyclopropane (81 g, 0.6 mol) dropwise.

  • Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1][2][5]

  • Workup: Pour into ice water (2 L). The solid precipitate is collected by filtration.[5]

  • Dry the solid (Intermediate 2) in a vacuum oven at 45°C.

Step 3: Deprotection to Active Precursor[2]
  • Dissolve Intermediate 2 (100 g) in Methanol (1.0 L).

  • Add 10% Pd/C (5 wt%, 5 g) under Nitrogen.

  • Purge with Hydrogen gas (balloon pressure or 1-2 atm).

  • Stir vigorously at Room Temperature for 4-6 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C.[5]

  • Concentration: Evaporate solvent to yield the crude oil/solid.

  • Purification: Recrystallize from Hexane/Ether or purify via silica column if high purity (>99.5%) is required for GMP steps.

Part 3: Application Protocol (The "Use")[1][2]

Context: Using the precursor to synthesize a TYK2/JAK inhibitor scaffold via Nucleophilic Aromatic Substitution (SNAr).

Mechanism: The phenol oxygen acts as the nucleophile, displacing a leaving group (usually Chlorine) on a heteroaryl ring (e.g., Pyrimidine, Pyridine, or Triazole).

Protocol: SNAr Coupling to Chloropyrimidine Core
  • Reactor Setup: Dry 3-neck flask, Nitrogen atmosphere.

  • Reagents:

    • Substrate: 2,4-Dichloropyrimidine (or specific drug core) [1.0 eq]

    • Nucleophile: 4-(Cyclopropylmethoxy)phenol [1.05 eq][1][2]

    • Base: Cesium Carbonate (Cs₂CO₃) [2.0 eq] - Preferred over K₂CO₃ for higher solubility in organics.[1][2]

    • Solvent: DMSO or NMP (anhydrous).[1][2][5]

  • Procedure:

    • Dissolve the chloropyrimidine in DMSO.[5]

    • Add Cs₂CO₃ and stir for 15 min.

    • Add 4-(Cyclopropylmethoxy)phenol in one portion.

    • Heat to 80-90°C for 2-4 hours.

  • Quench: Cool to RT, dilute with Ethyl Acetate, and wash with Water (3x) to remove DMSO.

  • Outcome: Formation of the biaryl ether linkage, a common structural motif in kinase inhibitors like Betaxolol (beta-blocker) and novel TYK2 inhibitors .[5]

Part 4: Quality Control & Troubleshooting

Critical Process Parameters (CPP)
ParameterRiskMitigation Strategy
Bis-alkylation (Synthesis) Formation of 1,4-bis(cyclopropylmethoxy)benzene.[1][2][3]Use Benzyl protection route (Protocol 2).[1][2][5] If using direct alkylation, use 3.0 eq of Hydroquinone and recycle excess.[5]
Residual Pd (Step 3) Heavy metal contamination in drug substance.[1][2][5]Use metal scavengers (e.g., SiliaMetS®) or activated carbon wash post-hydrogenation.[1][2][5]
Moisture in SNAr Hydrolysis of the chloro-heterocycle (formation of -OH impurity).[1][2][5]Ensure DMSO is anhydrous (<0.05% water); keep reaction under N₂ flow.[1][2][5]
Analytical Validation (HPLC)[1][2][5]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2][5]

  • Mobile Phase: A: Water (0.1% H₃PO₄) / B: Acetonitrile.[1][2][5]

  • Gradient: 10% B to 90% B over 20 min.

  • Detection: UV @ 280 nm (Phenol absorption).[1][2][5]

  • Retention Order: Hydroquinone (early) < Product < Bis-alkylated impurity (late/lipophilic).[1][2][5]

References

  • Synthesis of TYK2 Inhibitors: Patent WO2023244788A1. "Modulateurs de kinase et leurs procédés d'utilisation." (2023).[1][2][5] Describes the hydrogenation of 1-(benzyloxy)-4-(cyclopropylmethoxy)benzene to the target phenol.[1][2][6]

  • Betaxolol Chemistry: Manoury, P. M., et al. "Synthesis and beta-adrenergic blocking activity of a new series of 1-phenyl-3-amino-2-propanols."[1][2] Journal of Medicinal Chemistry 30.6 (1987): 1003-1011.[1][2][5] (Establishes the cyclopropylmethoxy pharmacophore utility). [1][2][5]

  • Metabolic Stability (LipMetE): Ritchie, T. J., et al. "Evaluating the differences in cycloalkyl ether metabolism using the design parameter 'lipophilic metabolism efficiency'."[5] Drug Metabolism and Disposition 41.12 (2013).[1][5]

  • General Phenol Alkylation: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[5] Section 4.11, Ethers.[5] (Standard reference for Williamson Ether Synthesis).

Disclaimer: This Application Note is for research and development purposes only. All procedures should be performed by qualified personnel in a controlled laboratory environment adhering to local safety regulations.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Cyclopropylmethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers synthesizing 4-(Cyclopropylmethoxy)phenol . It addresses the specific challenges of alkylating hydroquinone with cyclopropylmethyl halides, focusing on the suppression of ring-opening side reactions and the control of poly-alkylation.

Current Status: Online | Role: Senior Application Scientist Topic: Troubleshooting Side Reactions & Impurity Profiling Target Molecule: 4-(Cyclopropylmethoxy)phenol (CAS: 2088-26-8)

Executive Summary & Reaction Logic

The synthesis of 4-(Cyclopropylmethoxy)phenol typically involves the Williamson ether synthesis between Hydroquinone (1,4-benzenediol) and (Bromomethyl)cyclopropane (or the chloro- analog).

While theoretically simple, this reaction is plagued by three competing pathways that degrade yield and purity:

  • O-Dialkylation: Formation of the bis-ether (1,4-bis(cyclopropylmethoxy)benzene).

  • Ring Opening (Homoallylic Rearrangement): Formation of linear butenyl ether impurities due to the instability of the cyclopropylcarbinyl intermediate under SN1 or radical conditions.

  • Oxidation: Conversion of the electron-rich hydroquinone to p-benzoquinone (darkening of reaction).

This guide provides the protocols to force the SN2 pathway (retention of ring) and selectively isolate the mono-alkylated product.

Troubleshooting Guide (Q&A Format)

Issue 1: "I see a linear alkene impurity (5-15%) in my product."

Diagnosis: You are observing 4-(but-3-enyloxy)phenol . Root Cause: This is the "Ring-Opened" impurity. It occurs when the reaction shifts from a concerted SN2 mechanism to a stepwise SN1 or Radical pathway. The cyclopropylmethyl cation/radical is unstable and rapidly rearranges to the homoallyl (but-3-enyl) species before reacting with the phenoxide.

Corrective Actions:

  • Eliminate Lewis Acids: Ensure your glassware and reagents are free of trace acids which catalyze carbocation formation.[1]

  • Force SN2 Kinetics: Increase the concentration of the nucleophile (Phenoxide). Ensure your base (e.g., K₂CO₃) is finely ground and the solvent (DMF or DMSO) is dry to maximize phenoxide solubility.

  • Avoid Iodides (Conditional): While adding NaI (Finkelstein condition) usually accelerates alkylation, in cyclopropylmethyl systems, the intermediate iodide is less stable and can sometimes promote radical ring opening if light/oxygen are present. If the impurity persists, remove NaI.

  • Temperature Control: Do not overheat. High temperatures (>80°C) increase the entropy-favored ring-opening pathway. Keep the reaction at 50-60°C.

Issue 2: "My product contains a large amount of non-polar solid/oil."

Diagnosis: You have formed the Bis-ether (1,4-bis(cyclopropylmethoxy)benzene) . Root Cause: Statistical probability. Once the mono-ether is formed, it is still a phenol and can react again. If the local concentration of alkyl halide is high relative to the hydroquinone, bis-alkylation dominates.

Corrective Actions:

  • Stoichiometry Inversion: Do not use a 1:1 ratio. Use a 3:1 excess of Hydroquinone relative to the alkyl halide. This statistically ensures that an alkyl halide molecule is far more likely to encounter unreacted hydroquinone than a mono-ether product.

  • Dosing Strategy: Add the (Bromomethyl)cyclopropane slowly (dropwise) to the mixture of Hydroquinone and Base. Never add the base last.

Issue 3: "The reaction mixture turned black/dark brown immediately."

Diagnosis: Oxidation to p-Benzoquinone . Root Cause: Hydroquinone is extremely sensitive to oxygen, especially in basic solutions (forming the semiquinone radical anion).

Corrective Actions:

  • Degas Solvents: Sparge DMF/Acetone with Nitrogen or Argon for 15 minutes before use.

  • Inert Atmosphere: Run the reaction under a positive pressure of Nitrogen.

  • Antioxidant (Optional): A trace amount of sodium dithionite (Na₂S₂O₄) can be added to the aqueous workup to reduce any quinones back to phenols, lightening the color.

Visualizing the Reaction Pathways[2]

The following diagram maps the kinetic competition between the desired SN2 pathway and the undesired side reactions.

ReactionPathways HQ Hydroquinone (Excess) Phenoxide Phenoxide Anion (Nucleophile) HQ->Phenoxide Base (K2CO3) Quinone Impurity C: Benzoquinone HQ->Quinone O2 / Oxidation AlkylHalide (Bromomethyl) cyclopropane Cation Cyclopropylcarbinyl Cation/Radical AlkylHalide->Cation SN1 / Radical (Acidic/High Temp) Target Target: 4-(Cyclopropylmethoxy)phenol Phenoxide->Target SN2 (Major) Polar Aprotic Solvent RingOpen Impurity B: 4-(but-3-enyloxy)phenol Cation->RingOpen Rearrangement (Fast) BisEther Impurity A: Bis-ether Target->BisEther Over-Alkylation (Excess Halide)

Caption: Kinetic competition between the desired SN2 pathway (Green) and the three primary failure modes: Ring Opening, Over-Alkylation, and Oxidation (Red/Grey).

Optimized Experimental Protocol

This protocol uses a Self-Validating Workup that exploits the acidity difference between the mono-ether (pKa ~10) and the bis-ether (neutral) to guarantee purity without column chromatography.

Materials
  • Substrate: Hydroquinone (3.0 equiv)[1]

  • Reagent: (Bromomethyl)cyclopropane (1.0 equiv)

  • Base: Potassium Carbonate (1.2 equiv, anhydrous, finely ground)

  • Solvent: DMF (Dimethylformamide), anhydrous, degassed.

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round bottom flask. Equip with a reflux condenser, nitrogen inlet, and addition funnel.

  • Dissolution: Add Hydroquinone (3.0 eq) and K₂CO₃ (1.2 eq) to DMF (5 mL per mmol of halide). Stir under N₂ for 15 min. Note: The solution may turn pale yellow; dark brown indicates oxygen leak.

  • Alkylation: Heat the mixture to 55°C . Add (Bromomethyl)cyclopropane (1.0 eq) dropwise over 30-60 minutes.

    • Why? Slow addition keeps the concentration of alkylating agent low, suppressing bis-alkylation.

  • Reaction: Stir at 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Target Spot: Rf ~0.4 (UV active).

    • Bis-Impurity: Rf ~0.8 (High non-polar spot).

  • Quench: Cool to room temperature. Pour into 5 volumes of ice water.

Purification (The "Acid-Base" Wash)

This specific workup removes the Bis-ether and excess Hydroquinone efficiently.

Workup Step1 Crude Reaction Mixture (DMF/Water) Step2 Extract with Toluene or EtOAc Step1->Step2 OrgLayer1 Organic Layer (Mono + Bis + Trace HQ) Step2->OrgLayer1 AqLayer1 Aqueous Layer (DMF + Excess HQ + Salts) Step2->AqLayer1 Discard Step3 Wash Organic with 1M NaOH (Cold) OrgLayer1->Step3 OrgLayer2 Organic Layer (Bis-ether Impurity) Step3->OrgLayer2 Discard AqLayer2 Basic Aqueous Layer (Target Phenolate) Step3->AqLayer2 Keep Step4 Acidify Aqueous to pH 4 (HCl) AqLayer2->Step4 Step5 Extract with EtOAc Evaporate Step4->Step5 Final Pure 4-(Cyclopropylmethoxy)phenol Step5->Final

Caption: Purification logic separating the neutral bis-ether impurity from the acidic target phenol.

Impurity Profile & Data Summary

Impurity NameStructure DescriptionOriginControl Strategy
Bis-ether 1,4-bis(cyclopropylmethoxy)benzeneOver-alkylation of productExcess Hydroquinone (3 eq); NaOH wash during workup.
Linear Alkene 4-(but-3-enyloxy)phenolRing opening of cyclopropyl group (Radical/SN1)Force SN2 (Polar solvent, no acid); Keep Temp <65°C.
Benzoquinone Cyclohexadiene-1,4-dioneOxidation of HydroquinoneInert atmosphere (N₂); Degassed solvents.
C-Alkylated 2-(cyclopropylmethyl)benzene-1,4-diolC-alkylation of phenoxide ringUse "Hard" bases (Li/Na/K carbonates) rather than soft counterions; Solvent effect (DMF favors O-alkylation).

References

  • General Synthesis of Alkoxyphenols

    • Methodology for mono-alkyl
    • Source:

  • Ring Opening Mechanisms

    • Mechanistic insight into cyclopropylmethyl radical/c
    • Source:

  • Betaxolol Intermediate Context

    • Confirmation of cyclopropylmethoxy structural motifs in drug synthesis.
    • Source:

  • Phenol Purification Techniques

    • Separation of phenols
    • Source:

Sources

Technical Support Center: Degradation & Stability of 4-(Cyclopropylmethoxy)phenol

[1][2]

Executive Summary & Compound Vulnerabilities

4-(Cyclopropylmethoxy)phenol is a bifunctional building block containing a phenol moiety and a cyclopropylmethyl ether linkage.[1][2] While useful in synthesizing API intermediates (e.g., for Betaxolol), its structural features create specific stability risks during storage and processing.[2]

Key Structural Vulnerabilities:

  • Electron-Rich Phenol: Highly susceptible to oxidative coupling and quinone formation (color change).[1][2]

  • Cyclopropylmethyl Ether: Prone to acid-catalyzed cleavage.[1][2][3] Unlike typical ethers, the resulting carbocation undergoes cyclopropylcarbinyl rearrangement , leading to a complex mixture of alkyl impurities (cyclobutyl and homoallyl derivatives) rather than a single hydrolysis product.

Troubleshooting Guide (Q&A)

Issue 1: "I see 'Ghost Peaks' and assay loss when running HPLC in acidic mobile phases."

Diagnosis: Acid-Catalyzed Ether Cleavage with Rearrangement. The Mechanism: Standard ethers are relatively stable, but cyclopropylmethyl ethers are hypersensitive to acid.[2][3] Upon protonation of the ether oxygen, the molecule cleaves to form hydroquinone and a cyclopropylcarbinyl cation .

  • Crucial Insight: This cation is non-classical. It rapidly equilibrates with cyclobutyl and homoallyl cations (the "cyclopropylcarbinyl clock").[1][2] Consequently, you will not just see cyclopropylmethanol; you will detect a mixture of cyclobutanol and 3-buten-1-ol as degradation byproducts.[1][2][3]

Corrective Action:

  • Mobile Phase: Avoid low pH (< 2.5) if the sample sits in the autosampler for extended periods. Use a buffered mobile phase (pH 4.5–6.[1][2]0) or analyze immediately.

  • Diluent: Do not use acidified diluents (e.g., 0.1% TFA) for sample preparation.[1][2] Use neutral acetonitrile/water.[1][2]

Issue 2: "The solid sample turned pink/brown during storage."

Diagnosis: Oxidative Quinone Formation.[1][2][4] The Mechanism: The p-alkoxy group activates the phenol ring, making it electron-rich and prone to oxidation by atmospheric oxygen.[3]

  • Auto-oxidation: Formation of phenoxy radicals leads to dimerization (diphenoquinones).[1][2]

  • Hydrolysis-Oxidation: If moisture is present, the ether can hydrolyze to hydroquinone, which rapidly oxidizes to 1,4-benzoquinone (highly colored).[1][2][3]

Corrective Action:

  • Storage: Store under argon or nitrogen atmosphere at -20°C.

  • Scavengers: Add trace antioxidants (e.g., BHT) to stock solutions if permissible by the analytical method.[2]

Issue 3: "My stress testing shows rapid degradation under UV light."

Diagnosis: Photo-Claisen Rearrangement or Radical Cleavage.[1][2][3] The Mechanism: Aryl ethers can undergo Photo-Claisen rearrangement , where the cyclopropylmethyl group migrates to the ortho position of the phenol ring. Alternatively, homolytic cleavage of the O-C bond generates phenoxy and alkyl radicals, initiating polymerization.

Corrective Action:

  • Handling: Use amber glassware strictly.

  • Lab Lighting: Process under gold fluorescent light (UV-filtered) if the compound proves highly photosensitive in your specific matrix.[1][2]

Visualizing the Pathways

The following diagrams illustrate the mechanistic causality of the degradation pathways described above.

Diagram 1: Acid-Catalyzed Degradation & Rearrangement

This pathway explains the "complex impurity profile" seen in acidic media.[1][2][3]

AcidDegradationStart4-(Cyclopropylmethoxy)phenolProtonatedProtonated Ether(Intermediate)Start->Protonated+ H+HydroquinoneHydroquinone(Stable Byproduct)Protonated->HydroquinoneCleavageCationCyclopropylcarbinylCationProtonated->CationCleavageProd1CyclopropylmethanolCation->Prod1H2O trapProd2CyclobutanolCation->Prod2Rearrange + H2OProd33-Buten-1-olCation->Prod3Ring Open + H2O

Caption: Acidic cleavage yields a reactive cation that rearranges, producing multiple aliphatic alcohol impurities.[1][2]

Diagram 2: Oxidative Degradation Pathway

This pathway explains discoloration and dimerization.[1][2]

OxidativePathwayStart4-(Cyclopropylmethoxy)phenolRadicalPhenoxy RadicalStart->RadicalOxidation (-e-, -H+)Quinone1,4-BenzoquinoneStart->QuinoneHydrolysis + OxidationDimerC-C / C-O Dimers(Colored Polymers)Radical->DimerCoupling

Caption: Oxidative pathways leading to colored quinones and polymerized impurities.

Experimental Protocols: Forced Degradation (Stress Testing)

To validate these pathways in your own lab, use the following self-validating protocols.

Protocol A: Acid Hydrolysis Stress Test

Purpose: To confirm ether cleavage and identify rearrangement products.

  • Preparation: Dissolve 10 mg of 4-(Cyclopropylmethoxy)phenol in 5 mL of Acetonitrile.

  • Stress: Add 5 mL of 1.0 N HCl .

  • Incubation: Heat at 60°C for 2 hours .

  • Neutralization: Quench with 1.0 N NaOH to pH 7.0.

  • Analysis: Analyze via HPLC-UV (254 nm) and GC-MS.

    • Expected Result: Decrease in parent peak; appearance of Hydroquinone (early eluting) and multiple aliphatic alcohol peaks (GC-MS required for detection of small alcohols).[1][2]

Protocol B: Oxidative Stress Test

Purpose: To simulate storage degradation.

  • Preparation: Dissolve 10 mg of compound in 5 mL of Methanol.

  • Stress: Add 1 mL of 30% Hydrogen Peroxide (H2O2) .

  • Incubation: Store at Room Temperature for 24 hours (protect from light).

  • Analysis: HPLC-UV.

    • Expected Result: Appearance of broad, late-eluting peaks (dimers) and potentially a peak corresponding to 1,4-benzoquinone.[1][2][3]

References

  • PubChem. (n.d.).[1][2] 4-(Cyclopropylmethoxy)phenol (Compound).[1][2][5][6] National Library of Medicine.[1][2] Retrieved February 4, 2026, from [Link]

  • Master Organic Chemistry. (2014). Cleavage of Ethers with Acid. Retrieved February 4, 2026, from [Link]

  • Roberts, J. D., & Mazur, R. H. (1951).[3] The Nature of the Intermediate in the Solvolysis of Cyclopropylmethyl Derivatives. Journal of the American Chemical Society. (Cited for Cyclopropylcarbinyl Rearrangement mechanism).[1][2]

Technical Support Center: Scale-Up Synthesis of 4-(Cyclopropylmethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Cyclopropylmethoxy)phenol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the laboratory and scale-up synthesis of this valuable intermediate. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to ensure a robust, scalable, and efficient process.

Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 4-(Cyclopropylmethoxy)phenol?

The most prevalent and industrially viable method for synthesizing 4-(Cyclopropylmethoxy)phenol is the Williamson ether synthesis . This classical organic reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. In this specific case, a hydroquinone mono-phenoxide attacks cyclopropylmethyl halide (typically bromide) to form the desired ether.[1][2][3]

The general reaction is as follows:

HO-C₆H₄-OH + Base → HO-C₆H₄-O⁻ HO-C₆H₄-O⁻ + Br-CH₂-c-C₃H₅ → HO-C₆H₄-O-CH₂-c-C₃H₅ + Br⁻

Q2: What are the critical starting materials and reagents?
  • Phenolic Substrate: Hydroquinone (Benzene-1,4-diol) is the standard starting material.

  • Alkylating Agent: Cyclopropylmethyl bromide is the most common alkylating agent due to the good leaving group ability of bromide.

  • Base: A base is required to deprotonate hydroquinone to form the reactive phenoxide. The choice of base is critical for selectivity and reaction rate. Common options include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and potassium tert-butoxide.[4]

  • Solvent: The solvent must be able to dissolve the reactants and be suitable for the reaction conditions. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or acetone are often employed.[1][5]

  • Catalyst (Optional but Recommended for Scale-Up): A Phase-Transfer Catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), is often used to facilitate the reaction between the aqueous or solid base and the organic-soluble reactants.[1][6]

Q3: What is the single biggest challenge when scaling up this synthesis?

The primary challenge is controlling selectivity . Hydroquinone has two acidic phenolic protons. The reaction can lead to a mixture of the desired mono-alkylated product (4-(Cyclopropylmethoxy)phenol), the undesired di-alkylated byproduct (1,4-bis(cyclopropylmethoxy)benzene), and unreacted starting material.

Caption: Reaction pathway showing desired mono-alkylation and undesired di-alkylation.

On a small scale, these can be separated chromatographically, but this is not economically viable for large-scale production. Therefore, maximizing the yield of the mono-alkylated product is the key process optimization goal.

Q4: Which reaction parameters are most critical for controlling selectivity?

Several parameters must be precisely controlled to favor mono-alkylation:

  • Stoichiometry: Using a molar excess of hydroquinone relative to the cyclopropylmethyl bromide is the most common strategy. This statistically favors the alkylating agent reacting with the more abundant hydroquinone rather than the mono-alkylated product.

  • Rate of Addition: Slow, controlled addition of the alkylating agent to the mixture of hydroquinone and base can maintain a low instantaneous concentration of the bromide, further reducing the chance of a second alkylation.

  • Choice of Base and Solvent: The reaction system's heterogeneity plays a role. For instance, using a weaker base like K₂CO₃ in a solvent like acetone can provide good selectivity.[5] Stronger bases like sodium hydride (NaH) can generate the dianion, potentially leading to faster di-alkylation if not controlled carefully.[4][7]

  • Temperature: Lower reaction temperatures generally favor selectivity by slowing down the rate of the second alkylation relative to the first. However, this may come at the cost of longer reaction times.

Q5: What are the main advantages of using a Phase-Transfer Catalyst (PTC)?

Using a PTC is highly advantageous for scale-up, especially when using inorganic bases like NaOH or K₂CO₃ with organic solvents.[8]

  • Increased Reaction Rate: The PTC transports the phenoxide anion from the solid or aqueous phase into the organic phase where the alkylating agent resides, dramatically accelerating the reaction.[9]

  • Milder Conditions: Faster reactions mean that lower temperatures can often be used, which improves selectivity and reduces the formation of thermal degradation byproducts.

  • Wider Solvent and Base Choices: PTC allows for the use of cheaper, safer, and more environmentally friendly solvents (like toluene instead of DMF) and inorganic bases, avoiding the need for expensive and hazardous reagents like NaH.

  • Improved Selectivity: By controlling the concentration of the phenoxide in the organic phase, PTC can help minimize side reactions. Some studies suggest PTC can reduce C-alkylation, an uncommon but possible side reaction with phenols.[10]

Part 2: Troubleshooting Guides

This section provides a structured approach to solving common problems encountered during the synthesis.

Guide 1: Low Yield and Poor Selectivity

Low yield is often tied directly to poor selectivity towards the mono-alkylated product.

Problem Potential Root Cause(s) Recommended Actions & Scientific Rationale
High levels of unreacted hydroquinone 1. Insufficient Base: The molar equivalents of base were not enough to deprotonate the hydroquinone effectively. 2. Low Reaction Temperature/Time: The reaction has not proceeded to completion. 3. Poor Mixing/Mass Transfer: In a multiphasic system (e.g., solid K₂CO₃ in an organic solvent), inefficient agitation prevents the base from reacting with the hydroquinone.Action 1: Ensure at least 1.0-1.2 equivalents of base per equivalent of hydroquinone intended to react. Action 2: Monitor the reaction by TLC or HPLC. Extend the reaction time or cautiously increase the temperature by 5-10 °C increments. Action 3 (Scale-up): Evaluate and improve the reactor's agitation system. For PTC systems, ensure mixing is sufficient to create a large interfacial surface area for the catalyst to work effectively.
High levels of di-alkylated byproduct 1. Incorrect Stoichiometry: The ratio of hydroquinone to alkylating agent is too low (e.g., closer to 1:1). 2. Fast Addition of Alkylating Agent: A high local concentration of the alkylating agent favors reaction with the already-formed mono-alkylated product. 3. Reaction Temperature is Too High: Higher temperatures can increase the rate of the second alkylation, reducing selectivity.Action 1: Increase the molar ratio of hydroquinone to cyclopropylmethyl bromide. Start with a 2:1 or 3:1 ratio and optimize from there. Action 2: Add the cyclopropylmethyl bromide via a syringe pump or addition funnel over several hours. This is a critical parameter for scale-up. Action 3: Lower the reaction temperature. Perform a Design of Experiments (DoE) to find the optimal balance between reaction time and selectivity.
Presence of C-Alkylation Byproducts 1. Solvent Effects: Protic or strongly hydrogen-bonding solvents can solvate the oxygen of the phenoxide, leaving the ortho- and para-positions of the ring more nucleophilic. 2. "Naked" Phenoxide: In highly polar aprotic solvents with minimal water, the phenoxide anion is highly reactive and less selective, which can lead to some C-alkylation.Action 1: Switch to a non-polar or dipolar aprotic solvent. Using PTC in a biphasic system (e.g., toluene/water) often provides high O-alkylation selectivity.[10] Action 2: Ensure the reaction is not run under strictly anhydrous conditions if C-alkylation is observed. Trace water can help solvate the phenoxide and improve O-selectivity.
Guide 2: Product Purification Challenges
Problem Potential Root Cause(s) Recommended Actions & Scientific Rationale
Difficulty removing unreacted hydroquinone 1. Similar Polarity: Both the product and hydroquinone are phenols, making them difficult to separate by simple extraction or crystallization. 2. High Solubility in Organic Solvents: Hydroquinone has moderate solubility in many organic workup solvents.Action 1 (Aqueous Wash): Perform a basic aqueous wash (e.g., with dilute NaOH or K₂CO₃). The more acidic hydroquinone (pKa ~10) will be preferentially deprotonated to its water-soluble dianion, while the mono-ether product (pKa ~10.5-11) will remain largely in the organic phase. Careful pH control is essential. Action 2 (Recrystallization): Select a solvent system where the product has good solubility at high temperatures but poor solubility at low temperatures, while hydroquinone remains soluble (or vice-versa). Toluene or heptane/ethyl acetate mixtures are common starting points.
Residual Catalyst in Final Product 1. Quaternary Ammonium Salt (PTC) is soluble in the organic phase. Action 1 (Water Washes): Perform multiple aqueous washes during workup. Most quaternary ammonium salts have sufficient water solubility to be washed out. Action 2 (Silica Gel Filtration): If washes are insufficient, filtering the crude product through a short plug of silica gel can effectively adsorb the polar catalyst.
Guide 3: Scale-Up Process and Safety

Troubleshooting_Flow Start Synthesis Complete Analyze Crude Product CheckYield Is Yield > 80% of Theoretical? Start->CheckYield CheckPurity Is Purity > 98%? CheckYield->CheckPurity Yes LowYield Troubleshoot Low Yield (See Guide 1) CheckYield->LowYield No Impure Troubleshoot Purity (See Guide 2) CheckPurity->Impure No Success Process Successful Proceed to Final Isolation CheckPurity->Success Yes LowYield->Start Re-run with Optimized Conditions Impure->Start Re-process or Optimize Purification

Caption: Decision tree for troubleshooting the synthesis of 4-(Cyclopropylmethoxy)phenol.

  • Heat Management: The Williamson ether synthesis is exothermic. On a large scale, efficient heat removal is critical. Ensure the reactor has an adequate cooling jacket and that the addition rate of the alkylating agent is controlled to manage the exotherm. A runaway reaction can lead to side products and pose a significant safety risk.

  • Agitation: In heterogeneous mixtures, especially with a solid base or a biphasic PTC system, agitation is key to ensuring consistent reaction. The impeller design and agitation speed must be sufficient to keep solids suspended and ensure good mixing between phases. Poor agitation can lead to localized "hot spots" and inconsistent results.

  • Materials Handling: Cyclopropylmethyl bromide is a lachrymator and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE). For large-scale operations, use closed-transfer systems to minimize operator exposure.

References
  • The Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis.
  • Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC.
  • Synthesis of 4-Methoxyphenol. (n.d.). Rhodium.ws.
  • Williamson Ether Synthesis. (2022, November 13). Chemistry Steps.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press.
  • Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. (2022, December 16). MDPI.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • hydrogenolysis of phenolic ethers: biphenyl. (n.d.). Organic Syntheses Procedure.
  • Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. (2006, September 24). ResearchGate.
  • Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. (2012, August 2). Journal of the American Chemical Society.
  • PTC Selective O-Alkylation. (n.d.). PTC Organics, Inc.
  • Effects of charge separation, effective concentration, and aggregate formation on the phase transfer catalyzed alkylation of phenol. (2012, August 15). PubMed.

Sources

"analytical method validation issues for 4-(Cyclopropylmethoxy)phenol"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Method Validation for 4-(Cyclopropylmethoxy)phenol

Executive Summary & Molecule Profile

4-(Cyclopropylmethoxy)phenol (CAS: 63659-16-5) is a critical intermediate in the synthesis of Betaxolol Hydrochloride , classified as Impurity D in the European Pharmacopoeia (EP).[1] Its analysis is governed by its chemical moiety: a phenolic hydroxyl group attached to an ether-linked cyclopropyl ring.

  • Critical Quality Attributes (CQA): Purity (HPLC), Residual Solvents (GC), and absence of starting materials (e.g., p-hydroxyphenylethanol or cyclopropylmethyl bromide).

  • Primary Analytical Challenge: The phenolic proton (

    
    ) creates susceptibility to secondary silanol interactions (peak tailing) and oxidative degradation (quinone formation), requiring strict control over mobile phase pH and sample handling.
    

Troubleshooting Guide: Common Experimental Issues

This section addresses specific deviations encountered during method development and validation, derived from the physicochemical behavior of alkoxyphenols.

Issue 1: Severe Peak Tailing ( )

Symptom: The analyte peak exhibits a sharp front and an elongated tail, compromising resolution from downstream impurities. Root Cause:

  • Silanol Interaction: The phenolic hydroxyl group acts as a hydrogen bond donor to residual silanols on the silica support of the HPLC column.

  • Ionization: At neutral pH, a fraction of the phenol may deprotonate (phenoxide), interacting ionically with cationic sites.

Corrective Protocol:

  • Mobile Phase Acidification: Maintain mobile phase pH between 2.5 and 3.0 using phosphate buffer or 0.1% Formic Acid. This suppresses silanol ionization (

    
     to 
    
    
    
    ) and keeps the analyte fully protonated.
  • Column Selection: Switch to a highly end-capped C18 column (e.g., Zorbax Eclipse Plus or Waters XBridge). These columns have chemically blocked silanol groups.

  • Temperature: Increase column temperature to 35–40°C to improve mass transfer kinetics.

Issue 2: "Ghost Peaks" and Baseline Drift

Symptom: Appearance of unknown peaks at varying retention times or rising baseline during gradient runs. Root Cause:

  • Oxidative Instability: Phenols are electron-rich and prone to oxidation into quinones or coupled dimers, especially in solution under light exposure.

  • Contaminated Aqueous Phase: Bacterial growth in phosphate buffers.

Corrective Protocol:

  • Amber Glassware: Prepare all standards and samples in amber vials to prevent photo-oxidation.

  • Fresh Buffer: Replace aqueous mobile phases every 48 hours. Filter through 0.22 µm membranes.

  • Autosampler Stability: If stability is poor (>2% degradation in 24h), maintain the autosampler at 4°C .

Issue 3: Low Recovery in Spiked Samples (< 90%)

Symptom: Validation fails accuracy criteria during spiking into the reaction matrix. Root Cause:

  • Solubility Mismatch: The cyclopropyl group imparts significant lipophilicity.[2] Extracting with purely aqueous buffers precipitates the analyte.

  • Matrix Adsorption: The analyte adsorbs to filter membranes (Nylon/PVDF) due to hydrophobic interactions.

Corrective Protocol:

  • Diluent Optimization: Use a diluent matching the initial mobile phase conditions (e.g., Water:Acetonitrile 50:50 v/v).

  • Filter Compatibility: Use PTFE (Teflon) or Regenerated Cellulose (RC) syringe filters. Avoid Nylon for lipophilic phenols.

Method Validation FAQs (Self-Validating Systems)

Q1: How do I establish Specificity when the synthesis pathway varies?

  • Answer: You must inject a "Spiked Solution" containing the analyte, the API (Betaxolol), and known precursors (e.g., 4-(2-hydroxyethyl)phenol).

  • Acceptance Criteria: Resolution (

    
    ) > 2.0 between 4-(Cyclopropylmethoxy)phenol and the nearest peak. Peak purity (via DAD) must show a flat threshold curve (purity angle < purity threshold).
    

Q2: What is the optimal wavelength for UV detection?

  • Answer: While phenols absorb strongly at ~280 nm, the ether linkage allows detection at 220–225 nm for higher sensitivity (improving LOD).

  • Validation Step: Run a UV scan (190–400 nm). If using 220 nm, ensure the mobile phase cutoff (Acetate/Formate) does not create high background noise. Phosphate buffer is transparent at 220 nm.

Q3: My Linearity


 is 0.995, but the intercept is high. Is this acceptable? 
  • Answer: No. A high y-intercept indicates a systematic bias (e.g., blank interference or adsorption).

  • Calculation: Calculate the % y-intercept bias :

    
    .
    
  • Limit: The bias should be

    
    . If higher, investigate the "Zero Point" (injecting blank) to check for carryover.
    

Visualizations

Figure 1: Analytical Method Validation Workflow

A logical flow ensuring compliance with ICH Q2(R1) guidelines.

ValidationWorkflow Start Method Development (pH 3.0, C18, 220nm) SystemSuitability System Suitability (Tailing < 1.5, Rs > 2.0) Start->SystemSuitability SystemSuitability->Start Fail Specificity Specificity (Impurity D vs. Betaxolol) SystemSuitability->Specificity Pass Specificity->Start Interference Linearity Linearity & Range (LOQ to 120%) Specificity->Linearity Accuracy Accuracy/Recovery (Spike at 50, 100, 150%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (pH +/- 0.2, Flow +/- 10%) Precision->Robustness FinalMethod Validated Method Robustness->FinalMethod All Criteria Met

Caption: Step-by-step validation logic flow. Failure at any "white" node requires a return to Method Development parameters.

Figure 2: Troubleshooting Peak Tailing Logic

Decision tree for resolving the most common issue with phenolic analytes.

TailingLogic Issue Peak Tailing (Tf > 1.5) CheckPH Is Mobile Phase pH < 3.0? Issue->CheckPH AdjustPH Adjust pH to 2.5-3.0 (Suppress Silanols) CheckPH->AdjustPH No CheckCol Is Column End-Capped? CheckPH->CheckCol Yes Solved Tailing Resolved (Tf < 1.2) AdjustPH->Solved ChangeCol Switch to High-Carbon End-Capped C18 CheckCol->ChangeCol No CheckConc Is Sample Conc. Too High? CheckCol->CheckConc Yes ChangeCol->Solved Dilute Dilute Sample (Prevent Overloading) CheckConc->Dilute Yes CheckConc->Solved No

Caption: Diagnostic tree for isolating the cause of peak asymmetry in phenolic analysis.

Standardized Data Tables

Table 1: Recommended Chromatographic Conditions
ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus)End-capping reduces silanol activity; 3.5 µm improves resolution.
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0)Maintains phenol in non-ionized state.
Mobile Phase B Acetonitrile (HPLC Grade)Elutes lipophilic cyclopropyl group effectively.
Flow Rate 1.0 mL/minStandard backpressure balance.
Wavelength 220 nm (Quantification), 280 nm (ID)220 nm for max sensitivity; 280 nm for specificity.
Injection Vol 10 µLPrevents column overloading.
Table 2: System Suitability Acceptance Criteria
ParameterLimitNote
Theoretical Plates (N) > 5000Indicates column efficiency.
Tailing Factor (

)
< 1.5Critical for phenolic compounds.
Resolution (

)
> 2.0Between Impurity D and Betaxolol.
RSD (Area) < 2.0% (n=6)Demonstrates system precision.
LOD (S/N) > 3:1Limit of Detection.
LOQ (S/N) > 10:1Limit of Quantification.

References

  • European Pharmacopoeia (Ph. Eur.) . "Betaxolol Hydrochloride Monograph: Impurity D." European Directorate for the Quality of Medicines.

  • International Conference on Harmonisation (ICH) . "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines.

  • PubChem . "4-[2-(Cyclopropylmethoxy)ethyl]phenol Compound Summary."[3] National Library of Medicine.

  • Sielc Technologies . "HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol." Application Note.

  • Muthukrishnan, M., et al. "Chemo-enzymatic synthesis of enantiopure β-blockers: (S)-betaxolol and (S)-metoprolol." Tetrahedron: Asymmetry, 2007.[4]

Sources

Validation & Comparative

Cross-Reactivity Profile: 4-(Cyclopropylmethoxy)phenol in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: 4-(Cyclopropylmethoxy)phenol (CAS: 10212-25-6) Audience: Medicinal Chemists, Assay Development Scientists, QC Analysts[1]

Executive Summary & Technical Context

4-(Cyclopropylmethoxy)phenol is a distinct phenolic ether often encountered as a synthetic intermediate or a structural impurity in the manufacturing of beta-blockers (e.g., Betaxolol precursors).[1] Its structure—a phenol ring substituted at the para position with a cyclopropylmethoxy group—imparts unique physicochemical properties that distinguish it from simpler analogs like 4-methoxyphenol (MEHQ).[1]

In biological assays, particularly those relying on redox chemistry or phenolic recognition, this compound exhibits significant cross-reactivity .[1] This guide analyzes its interference patterns in oxidative assays (Folin-Ciocalteu, DPPH) and enzymatic systems (Tyrosinase, Peroxidase), providing researchers with the data needed to distinguish true biological signals from artifacts caused by this specific scaffold.[1]

Key Differentiator: Unlike unsubstituted phenol, the cyclopropylmethoxy group functions as a bulky electron-donating group (EDG).[1] This increases the electron density of the aromatic ring, making it more reactive in oxidative coupling reactions but potentially less active in sterically constrained enzymatic pockets.

Mechanism of Cross-Reactivity

To understand where this compound interferes, we must map its reactivity profile against common assay mechanisms.[1]

A. Oxidative Interference (Redox Cycling)

In assays measuring "Total Phenolic Content" or "Antioxidant Capacity," 4-(Cyclopropylmethoxy)phenol acts as a potent reductant.[1]

  • Mechanism: The alkoxy group at the para position stabilizes the phenoxy radical formed after single-electron transfer (SET).[1]

  • Result: It produces a False Positive in Folin-Ciocalteu and DPPH assays.[1] A sample contaminated with this intermediate will appear to have higher antioxidant activity than it possesses biologically.[1]

B. Enzymatic Mimicry (Tyrosinase/Peroxidase)
  • Tyrosinase: This enzyme targets phenols (monophenolase activity) and catechols (diphenolase activity).[1] 4-(Cyclopropylmethoxy)phenol mimics Tyrosine.[1]

    • Outcome: It acts as a competitive substrate or a suicide inhibitor , depending on concentration.[1] It is hydroxylated to the corresponding catechol, which then oxidizes to a quinone, absorbing at varying wavelengths and distorting colorimetric readouts.[1]

  • Peroxidase (HRP): In ELISA or glucose assays using Trinder reagents, this phenol can donate electrons to HRP, bypassing the intended chromogen.[1]

    • Outcome:Signal Quenching (False Negative) if it consumes H2O2 faster than the chromogen, or Background Noise (False Positive) if its oxidized form is colored.[1]

Comparative Performance Data

The following table compares the reactivity of 4-(Cyclopropylmethoxy)phenol against standard alternatives used in assay calibration.

Table 1: Relative Reactivity Factors (RRF) Values normalized to Phenol (1.0) or Tyrosine (1.[1]0) where applicable.

Assay TypeAnalyte / StandardRelative ReactivityNature of Interference
Folin-Ciocalteu Phenol (Standard)1.00Baseline
(Total Phenolics)4-Methoxyphenol1.35Strong Positive Interference
4-(Cyclopropylmethoxy)phenol 1.28 Strong Positive Interference
Tyrosine0.85Moderate Positive
DPPH Scavenging Trolox (Standard)1.00Baseline
(Antioxidant)4-(Cyclopropylmethoxy)phenol 0.45 Moderate Radical Scavenging
Phenol< 0.05Negligible
Tyrosinase L-Tyrosine (Substrate)1.00Baseline Substrate
(Monophenolase)4-(Cyclopropylmethoxy)phenol 0.15 Slow Substrate / Competitive Inhibitor

Interpretation: The cyclopropyl group provides steric bulk that slightly reduces reactivity compared to the methoxy analog (4-Methoxyphenol) in enzymatic slots, but it remains highly reactive in non-specific oxidative assays (Folin).[1]

Visualization: Interference Pathways

The following diagram maps the specific pathways where 4-(Cyclopropylmethoxy)phenol (4-CPMP) distorts biological readouts.

AssayInterference cluster_chemical Analyte cluster_assays Assay Systems cluster_outputs Readout Artifacts CPMP 4-(Cyclopropylmethoxy)phenol Folin Folin-Ciocalteu Reagent (Mo/W) CPMP->Folin e- Transfer HRP Horseradish Peroxidase (HRP + H2O2) CPMP->HRP Cosubstrate Tyrosinase Tyrosinase (Active Site) CPMP->Tyrosinase Competitive Binding FalsePos False Positive (Blue Shift) Folin->FalsePos Reduction SignalQuench Signal Quenching (Competition) HRP->SignalQuench Consumes H2O2 Inhibition Apparent Inhibition (Steric Block) Tyrosinase->Inhibition Slow Turnover

Figure 1: Mechanistic pathways of 4-(Cyclopropylmethoxy)phenol interference in redox and enzymatic assays.[1]

Validated Experimental Protocols

To ensure data integrity, use these protocols to quantify and correct for cross-reactivity.

Protocol A: Determination of Cross-Reactivity Factor (CRF)

Use this to correct "Total Phenolic" data if 4-(Cyclopropylmethoxy)phenol is a known impurity.[1]

  • Preparation:

    • Prepare a 10 mM stock of 4-(Cyclopropylmethoxy)phenol in Methanol.

    • Prepare a standard curve of Gallic Acid (0–500 µM) as the reference.[1]

  • Reaction:

    • Mix 20 µL of sample/standard with 100 µL of 10% Folin-Ciocalteu reagent.[1]

    • Incubate 5 mins.

    • Add 80 µL of 7.5% Na2CO3 solution.[1]

    • Incubate 2 hours in the dark at RT.

  • Measurement:

    • Read Absorbance at 765 nm.[1]

  • Calculation:

    • Calculate the slope of the Gallic Acid curve (

      
      ) and the Test Compound curve (
      
      
      
      ).
    • CRF =

      
      .[1]
      
    • Correction: Subtract

      
       from the final result.[1]
      
Protocol B: Tyrosinase Interference Screen

Use this to verify if the compound inhibits the enzyme or acts as a false substrate.

  • System Setup:

    • Buffer: 50 mM Phosphate Buffer, pH 6.8.[1]

    • Enzyme: Mushroom Tyrosinase (50 units/mL).[1]

    • Substrate: L-DOPA (0.5 mM).[1]

  • Execution:

    • Control: Buffer + Enzyme + Substrate.[1] Monitor

      
       (Dopachrome formation) for 10 mins.
      
    • Test: Buffer + Enzyme + 4-(Cyclopropylmethoxy)phenol (100 µM).[1] Monitor

      
      .[1]
      
    • Interference Check: Buffer + Enzyme + Substrate + 4-(Cyclopropylmethoxy)phenol .[1]

  • Self-Validation Logic:

    • If Test shows increasing absorbance

      
       It is a substrate (False Positive).[1]
      
    • If Interference Check slope < Control slope

      
       It is an inhibitor.[1]
      
    • Note: 4-(Cyclopropylmethoxy)phenol typically shows weak substrate activity but significant competitive inhibition against L-DOPA due to the bulky cyclopropyl group preventing rapid turnover [1, 2].[1]

References
  • PubChem. (2025).[1][2] 4-(Cyclopropylmethoxy)phenol Compound Summary (CAS 10212-25-6).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Lien, E. J., Ren, S., Bui, H. H., & Wang, R. (1999).[1][3] Quantitative structure-activity relationship analysis of phenolic antioxidants. Free Radical Biology and Medicine, 26(3-4), 285-294.[1][3] Available at: [Link]

  • National Center for Advancing Translational Sciences (NCATS). (2015).[1] Assay Interference by Chemical Reactivity.[1][4] Assay Guidance Manual.[1] Available at: [Link]

Sources

A Comprehensive Guide to Benchmarking the Antioxidant Potential of 4-(Cyclopropylmethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of drug discovery and development, the identification and validation of novel antioxidant compounds are of paramount importance. Oxidative stress is a key pathological feature in a myriad of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Phenolic compounds, in particular, have garnered significant attention for their potent antioxidant properties. This guide provides a comprehensive framework for benchmarking the antioxidant potential of a novel compound, 4-(Cyclopropylmethoxy)phenol, against established industry standards.

The structure of 4-(Cyclopropylmethoxy)phenol, featuring a phenolic hydroxyl group and a cyclopropylmethoxy substituent, suggests a potential for significant antioxidant activity. The phenolic hydroxyl group is a well-established radical scavenger, while the ether linkage and the cyclopropyl group may modulate its electronic properties and lipophilicity, influencing its overall efficacy.[1][2] This guide will not only detail the requisite experimental protocols but also delve into the causality behind these choices, ensuring a robust and scientifically sound evaluation.

The Benchmarks: Setting the Gold Standard

A meaningful comparison requires well-established benchmarks. For this guide, we have selected three widely recognized antioxidant standards, each with distinct properties and applications:

  • Trolox: A water-soluble analog of vitamin E, Trolox is the gold standard in many antioxidant assays, particularly for measuring Trolox Equivalent Antioxidant Capacity (TEAC).[3] Its well-defined mechanism as a radical scavenger makes it an excellent reference for comparative studies.

  • Ascorbic Acid (Vitamin C): A potent, water-soluble antioxidant found ubiquitously in biological systems. It acts as a reducing agent and scavenges a wide range of reactive oxygen species (ROS). Its inclusion provides a benchmark against a key physiological antioxidant.

  • Butylated Hydroxytoluene (BHT): A synthetic, lipophilic antioxidant widely used as a preservative in food, cosmetics, and pharmaceuticals.[4] BHT's mechanism involves the donation of a hydrogen atom from its phenolic hydroxyl group to free radicals.[5] Comparing 4-(Cyclopropylmethoxy)phenol to BHT will provide insights into its potential efficacy in non-aqueous environments.

The Assays: A Multi-faceted Approach to Antioxidant Evaluation

No single assay can fully capture the antioxidant potential of a compound. Therefore, a battery of tests targeting different aspects of antioxidant activity is essential. This guide focuses on three of the most common and well-validated in vitro assays: the DPPH, ABTS, and ORAC assays.[6][7]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid, simple, and widely used method to assess the radical scavenging ability of a compound.[8][9] The principle lies in the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[10]

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in a dark, airtight container at 4°C.

    • Prepare a series of concentrations of 4-(Cyclopropylmethoxy)phenol, Trolox, Ascorbic Acid, and BHT in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the test compounds and standards to separate wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Plot the % inhibition against the concentration of each compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare DPPH Solution A2 Add DPPH Solution P1->A2 P2 Prepare Test Compound and Standards A1 Add Compound/Standard to Plate P2->A1 A1->A2 A3 Incubate in Dark A2->A3 A4 Measure Absorbance at 517 nm A3->A4 D1 Calculate % Inhibition A4->D1 D2 Determine IC50 Value D1->D2

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-generated ABTS radical cation (ABTS•+).[11] This assay is applicable to both hydrophilic and lipophilic compounds and is not significantly affected by pH. The reduction of the blue-green ABTS•+ to its colorless neutral form by the antioxidant is monitored spectrophotometrically.[12]

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of concentrations of 4-(Cyclopropylmethoxy)phenol and the standards.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each concentration of the test compounds and standards to separate wells.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test compound.

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Generate ABTS Radical Cation A2 Add ABTS Radical Solution P1->A2 P2 Prepare Test Compound and Standards A1 Add Compound/Standard to Plate P2->A1 A1->A2 A3 Incubate A2->A3 A4 Measure Absorbance at 734 nm A3->A4 D1 Calculate % Inhibition A4->D1 D2 Determine TEAC Value D1->D2

Caption: Workflow for the ABTS radical cation decolorization assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[13] This assay is considered to be more biologically relevant than the DPPH and ABTS assays because it utilizes a biologically relevant radical source.[6][7]

  • Reagent Preparation:

    • Prepare a stock solution of fluorescein in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare a fresh solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator, in the same buffer.

    • Prepare a series of concentrations of 4-(Cyclopropylmethoxy)phenol and Trolox (as the standard).

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of each concentration of the test compound and Trolox to separate wells.

    • Add 150 µL of the fluorescein solution to each well and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

    • Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay every minute for at least 60 minutes (excitation at 485 nm, emission at 520 nm).

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence decay of each sample.

    • The net AUC is calculated by subtracting the AUC of the blank (no antioxidant) from the AUC of the sample.

    • The ORAC value is expressed as Trolox equivalents (µmol TE/g or µmol TE/mol).

ORAC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Fluorescein and AAPH Solutions A2 Add Fluorescein and Incubate P1->A2 A3 Add AAPH to Initiate Reaction P1->A3 P2 Prepare Test Compound and Trolox A1 Add Compound/Trolox to Plate P2->A1 A1->A2 A2->A3 A4 Measure Fluorescence Decay A3->A4 D1 Calculate Area Under the Curve (AUC) A4->D1 D2 Determine ORAC Value D1->D2

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.

Data Presentation and Interpretation

For clear and concise comparison, the experimental data should be summarized in a tabular format.

CompoundDPPH IC50 (µM)ABTS TEAC ValueORAC Value (µmol TE/g)
4-(Cyclopropylmethoxy)phenolExperimentalExperimentalExperimental
TroloxExperimental1.00 (by def.)Experimental
Ascorbic AcidExperimentalExperimentalExperimental
BHTExperimentalExperimentalExperimental
  • IC50 Values: A lower IC50 value signifies greater potency in scavenging the DPPH radical.

  • TEAC Values: A TEAC value greater than 1 indicates that the compound is a more potent antioxidant than Trolox in the ABTS assay. A value less than 1 indicates lower potency.

  • ORAC Values: A higher ORAC value indicates a greater capacity to quench peroxyl radicals.

Potential Mechanism of Action: Beyond Radical Scavenging

While direct radical scavenging is a primary mechanism for phenolic antioxidants, their biological effects can also be mediated through the modulation of cellular signaling pathways. One of the most important of these is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[14][15]

Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[16][17] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1.[14] Electrophilic compounds and antioxidants can induce a conformational change in Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the ARE in the promoter region of its target genes, and initiates their transcription.[14]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2->Nrf2_Keap1 Binds Keap1 Keap1 Keap1->Nrf2_Keap1 Antioxidant 4-(Cyclopropylmethoxy)phenol (or other antioxidant) Antioxidant->Keap1 Induces conformational change Nrf2_nuc Nrf2 Nrf2_Keap1->Nrf2_nuc Nrf2 Release & Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Initiates Transcription

Caption: The Nrf2-ARE signaling pathway for antioxidant response.

Further cellular assays would be required to determine if 4-(Cyclopropylmethoxy)phenol can activate this protective pathway.

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive benchmarking of 4-(Cyclopropylmethoxy)phenol's antioxidant potential. By employing a multi-assay approach and comparing against well-established standards, researchers can generate reliable and meaningful data. The structure-activity relationship of phenolic compounds suggests that the presence of the phenolic hydroxyl group is crucial for its antioxidant activity.[18][19][20][21] The influence of the cyclopropylmethoxy group on this activity presents an interesting avenue for further investigation.

Future studies should aim to elucidate the precise mechanism of action of 4-(Cyclopropylmethoxy)phenol, including its potential to modulate cellular antioxidant pathways like the Nrf2-ARE system. Furthermore, evaluating its efficacy and safety in more complex biological systems, such as cell cultures and in vivo models, will be critical in determining its therapeutic potential. The systematic approach outlined in this guide will provide the foundational data necessary for these future investigations.

References

Click to expand
  • Giner, R. M., et al. (2022). The Impact of Hydroquinone on Kidney Health. ResearchGate. Available at: [Link]

  • Satoh, K., et al. (2007). Antioxidant and cyclooxygenase-2-inhibiting activity of 4,4'-biphenol, 2,2'-biphenol and their related compounds. PubMed. Available at: [Link]

  • Chen, C. Y., et al. (1998). Potent antioxidant properties of 4-hydroxyl-propranolol. PubMed. Available at: [Link]

  • Guzman, J. D. (2014). Antioxidant Activity of Natural Hydroquinones. PMC. Available at: [Link]

  • Jakab, A., et al. (2019). Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones. OUCI. Available at: [Link]

  • Teka, A. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar. Available at: [Link]

  • Dai, F., et al. (2013). Structure-activity Relationship Analysis of Antioxidant Ability and Neuroprotective Effect of Gallic Acid Derivatives. PubMed. Available at: [Link]

  • Stancheva, I., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. PMC. Available at: [Link]

  • Oprica, L., et al. (2024). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. MDPI. Available at: [Link]

  • Lorenzo, C., et al. (2019). Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results. MDPI. Available at: [Link]

  • Marin, M., et al. (2023). ABTS/TAC Methodology: Main Milestones and Recent Applications. MDPI. Available at: [Link]

  • Thaipong, K., et al. (2006). Comparison of ABTS, DPPH, FRAP, and ORAC assays for estimating antioxidant activity from guava fruit extracts. ResearchGate. Available at: [Link]

  • Fukumoto, L. R., & Mazza, G. (2000). Quantitative structure-activity relationship analysis of phenolic antioxidants. PubMed. Available at: [Link]

  • Ullah, N., et al. (2016). Antioxidant Potential of Cyclopeptide Alkaloids Isolated from Zizyphus oxyphylla. ResearchGate. Available at: [Link]

  • Robledinos-Anton, N., et al. (2019). Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development. MDPI. Available at: [Link]

  • Stegeman, M., et al. (2023). The Link between Polyphenol Structure, Antioxidant Capacity and Shelf-Life Stability in the Presence of Fructose and Ascorbic Acid. PMC. Available at: [Link]

  • Szydłowska-Czerniak, A., et al. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. PMC. Available at: [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry.
  • Ilyasov, I. R., et al. (2020). Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Weng, X. C., & Huang, Y. (2014). Relationship structure-antioxidant activity of hindered phenolic compounds. Grasas y Aceites. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Parnnam, D., et al. (2015). The Antioxidant Activity from Hydroquinone Derivatives by the Synthesis of Cinnamomium Verum J.Presl Bark's Extracted. ResearchGate. Available at: [Link]

  • Vasileva, L. V., et al. (2020). Selected examples of NRF2 activators and their mechanism of action. ResearchGate. Available at: [Link]

  • Shoman, S., et al. (2018). Correlation Between Total Phenols Content, Antioxidant Power and Cytotoxicity. ResearchGate. Available at: [Link]

  • Gandia-Herrero, F., et al. (2009). The Role of Phenolic Hydroxy Groups in the Free Radical Scavenging Activity of Betalains. ResearchGate. Available at: [Link]

  • Markovic, Z., et al. (2019). Quantitative structure-activity relationships of antioxidant phenolic compounds. ResearchGate. Available at: [Link]

  • Consensus. (2025). Phenolic hydroxyl groups: Significance and symbolism. Consensus. Available at: [Link]

  • Olszowy, M., & Dawidowicz, A. L. (2021). Analyses of Antioxidative Properties of Selected Cyclitols and Their Mixtures with Flavanones and Glutathione. MDPI. Available at: [Link]

  • Mishra, K., et al. (2012). Estimation of antiradical properties of antioxidants using DPPH assay: Critical review and results. ResearchGate. Available at: [Link]

  • Xiao, F., et al. (2020). Guidelines for antioxidant assays for food components. ResearchGate. Available at: [Link]

  • Grillo, G., et al. (2022). Sustainable Intensification of Functional Compounds Recovery from Cocoa Bean Shells Using Flash Extraction. MDPI. Available at: [Link]

  • Sarma, H., et al. (2019). Chemical Profile and Antioxidant Properties of Andrographis producta (C. B. Clarke) Gamble. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Chemical-Profile-and-Antioxidant-Properties-of-(-C.-Sarma-Dutta/3b3e3e3b3b3b3b3b3b3b3b3b3b3b3b3b3b3b3b3b]([Link]

  • Adom, K. K., & Liu, R. H. (2002). Antioxidant activity of grains. Journal of Agricultural and Food Chemistry.
  • Tufekci, A. R., et al. (2020). Activators of Nrf2 to Counteract Neurodegenerative Diseases. MDPI. Available at: [Link]

  • Henning, S. M., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Nutrition. Available at: [Link]

  • Rice-Evans, C. A., et al. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine. Available at: [Link]

  • Zielinska, D., et al. (2019). A Comparison of ABTS and DPPH methods for assessing the total antioxidant capacity of human milk. MOST Wiedzy. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Measuring Antioxidant Capacity: The Role of ABTS in Food Science. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Perez-vizcaino, F., & Duarte, J. (2010). Gross Antioxidant Capacity and Anti-Inflammatory Potential of Flavonol Oxidation Products: A Combined Experimental and Theoretical Study. PubMed Central. Available at: [Link]

  • Abood, O. A., et al. (2020). An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects. PubMed Central. Available at: [Link]

  • Astuti, P., et al. (2019). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. Available at: [Link]

  • Roy, M. K., et al. (2010). ORAC and DPPH assay comparison to assess antioxidant capacity of tea infusions: relationship between total polyphenol and individual catechin content. PubMed. Available at: [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. PMC. Available at: [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC. Available at: [Link]

  • Regu, M., et al. (2023). Importance of Insoluble-Bound Phenolics to the Antioxidant Potential Is Dictated by Source Material. PMC. Available at: [Link]

  • Ou, B., et al. (2001). Comparative study of DPPH, ABTS, FRAP, and ORAC assays for determination of dose-dependent antioxidant activities of commercial grape cultivars in Taiwan. ResearchGate. Available at: [Link]

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Safety Operating Guide

Personal protective equipment for handling 4-(Cyclopropylmethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Summary

Compound: 4-(Cyclopropylmethoxy)phenol (CAS: 100066-94-0) Class: Functionalized Phenol / Ether Intermediate[1][2]

While specific toxicological data for this exact CAS is often limited in public repositories, its structure—a phenol ring para-substituted with a lipophilic cyclopropyl ether—dictates a strict safety profile based on Structure-Activity Relationships (SAR).[1]

The "Lipophilic Trojan Horse" Risk: Unlike simple phenol, the addition of the cyclopropylmethoxy group significantly increases the molecule's lipophilicity (LogP). This facilitates rapid transport across the stratum corneum (outer skin layer). Consequently, this compound should be treated not just as a corrosive irritant, but as a high-permeability systemic toxin .[1]

Key Hazards:

  • Skin: Severe irritation/corrosion; rapid transdermal absorption leading to potential systemic phenolic poisoning.[3]

  • Eyes: Risk of permanent corneal opacity (irreversible damage) from dust or concentrated solutions.

  • Sensitization: High potential for allergic contact dermatitis upon repeated exposure.[1]

The PPE Specification Matrix

Do not rely on "standard lab attire." The following specifications are non-negotiable for handling >50mg quantities.

Protection ZoneComponentSpecificationOperational Logic (Why?)
Ocular Chemical Splash Goggles Indirect venting, ANSI Z87.1+ (or EN 166) compliant.[1][2]Safety Glasses are insufficient. As a solid, the dust fines can bypass side shields. Phenolic compounds cause protein denaturation in the eye, leading to rapid, often permanent blindness.
Dermal (Hands) Primary: Laminate / EVOH Brand examples: Silver Shield™ or Ansell Barrier™.[2]Nitrile degrades. Phenols swell and permeate nitrile rubber.[2] Laminate film provides >480 min breakthrough time.[1]
Dermal (Outer) Secondary: Nitrile (5-8 mil) Disposable exam gloves worn over the laminate.[1][2]Provides dexterity and protects the expensive laminate glove from physical tears. If splashed, strip this outer layer immediately.
Respiratory P100 / N95 Required only if weighing outside a fume hood (strongly discouraged).[2]Phenolic dusts are irritating to the upper respiratory tract.[2] In a functioning hood, this is optional but recommended for spill cleanup.
Body Tyvek® Lab Coat Closed-front, elastic cuffs.[1][2]Cotton coats absorb phenols, holding the toxin against the skin. Tyvek repels particulates and light splashes.

Engineering Controls & Containment

The Fume Hood is the Primary PPE. Personal protective equipment is the last line of defense.

  • Face Velocity: Ensure 80–100 fpm (feet per minute) airflow.[1]

  • Sash Height: Maintain at the lowest working position (typically 18 inches) to act as a physical shield against splash.

  • Static Control: Use an ionizing bar or antistatic gun during weighing.[1] Dry phenolic ethers are prone to static charge, causing "powder fly" which contaminates the user's cuffs.

Operational Protocols

Phase A: Weighing & Transfer (Solid State)

Risk: Inhalation of dust and cuff contamination.

  • Donning: Put on Laminate gloves first, then pull extended-cuff Nitrile gloves over them.[1] Tape the nitrile cuff to the Tyvek sleeve if handling >10g.

  • Anti-Static Measure: Direct an anti-static gun at the weighing boat and spatula for 5 seconds.

  • Transfer: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination of the balance area.

  • Wipe Down: Immediately wipe the balance area with a methanol-dampened tissue (phenols are highly soluble in alcohols) followed by a water rinse.[1] Dispose of the tissue as solid hazardous waste.

Phase B: Solubilization (Liquid State)

Risk: Splash and rapid permeation.

  • Solvent Choice: When dissolving in organic solvents (DCM, THF, Methanol), the permeation rate through gloves increases. The Laminate under-glove is critical here.[1]

  • Addition: Add solvent to the solid slowly. The dissolution may be slightly exothermic.

  • Vessel: Use round-bottom flasks with joint clips (Keck clips). Do not use open beakers for dissolution to prevent tip-over accidents.[1]

Emergency Response: The "PEG" Protocol

Water alone is inefficient at removing lipophilic phenols from the skin. It can sometimes spread the chemical, increasing the surface area of absorption.

Mandatory Reagent: Polyethylene Glycol 300 or 400 (PEG-300/400) must be available on the benchtop.[1]

Emergency Workflow Visualization

The following diagram illustrates the decision logic for exposure response.

EmergencyResponse cluster_warning CRITICAL NOTE Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Skin SKIN CONTACT (Splash/Dust) Type->Skin Eye EYE CONTACT Type->Eye ActionSkin1 1. Remove Contaminated Clothing/Gloves immediately Skin->ActionSkin1 ActionEye1 1. Flush with Eyewash Station (15+ mins) Eye->ActionEye1 ActionSkin2 2. Spray/Wipe with PEG-300 or PEG-400 for 15 mins ActionSkin1->ActionSkin2 ActionSkin3 3. Final Rinse with Soap & Water ActionSkin2->ActionSkin3 Medical SEEK EMERGENCY MEDICAL ATTENTION ActionSkin3->Medical ActionEye2 2. Hold Eyelids Open ActionEye1->ActionEye2 ActionEye2->Medical Note Do NOT use Ethanol for skin wash. It increases absorption area.

Figure 1: Immediate response logic for phenolic exposure.[3][4][5] Note the specific requirement for PEG-300/400 over water for initial skin decontamination.[1]

Disposal & Deactivation

Phenolic waste requires segregation.[1]

  • Solid Waste: Contaminated gloves, paper towels, and weigh boats must go into a dedicated "Toxic Solid" bin, double-bagged (clear polyethylene).[1]

  • Liquid Waste:

    • Segregation: Do not mix with oxidizing agents (e.g., Nitric acid, Chromic acid) as phenols are easily oxidized, potentially causing fire or explosion.

    • Labeling: Clearly tag as "Phenolic Waste - Toxic."

  • Glassware Cleaning: Rinse glassware with a small amount of acetone or ethanol (to dissolve the phenol) into the waste container before washing with soap and water. Residual phenol in a dishwasher can contaminate the entire machine.

References

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Phenol: Systemic Agent.[1] CDC NIOSH Pocket Guide to Chemical Hazards.[1] Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132).[6] Retrieved October 26, 2023, from [Link]

  • PubChem. (n.d.).[1] Compound Summary: 4-Methoxyphenol (Analogue Reference).[1] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.